molecular formula C9H15N5 B1326527 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine CAS No. 856973-81-4

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Cat. No.: B1326527
CAS No.: 856973-81-4
M. Wt: 193.25 g/mol
InChI Key: XEKHYAPKOUIALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a versatile pyrimidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key building block for the synthesis of sophisticated kinase inhibitors, particularly those targeting receptor tyrosine kinases . The compound features a pyrimidine core substituted with an amine group and a 4-methylpiperazine moiety, a pharmacophore commonly associated with improved solubility and target binding affinity. Researchers utilize this compound to develop potential therapeutic agents for areas such as oncology and autoimmune diseases, where kinase modulation is a prominent strategy. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHYAPKOUIALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648788
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856973-81-4
Record name 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring linked to a methylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The arrangement of nitrogen atoms in both the pyrimidine and piperazine rings allows for multiple points of interaction with biological targets, making it a valuable scaffold in drug discovery.[3][4] Accurate and unambiguous structure elucidation is a critical first step in the development of any new chemical entity, ensuring the foundation of subsequent biological and toxicological studies is sound.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the chemical structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine. We will delve into the principles of key spectroscopic and spectrometric techniques, outlining not just the "how" but also the "why" behind experimental choices. The integration of data from multiple analytical platforms to build a cohesive and self-validating structural assignment will be a central theme.

Molecular and Chemical Properties
PropertyValueSource
Chemical Formula C9H15N5[5]
Molecular Weight 193.25 g/mol [5]
CAS Number 856973-81-4[1][5]
Appearance Typically a solidN/A
Solubility Varies with solventN/A

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a process of systematic evidence gathering. For a molecule like 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine, a multi-technique approach is essential to probe different aspects of its architecture. The core of this strategy involves:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

  • Vibrational Spectroscopy (FTIR): To identify functional groups present in the molecule.

  • UV-Visible Spectroscopy: To investigate the electronic transitions within the molecule.

  • X-ray Crystallography: To provide the definitive three-dimensional structure in the solid state, when suitable crystals can be obtained.

The following sections will explore the application of each of these techniques in the context of elucidating the structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) Purification->NMR FTIR FTIR Spectroscopy - Functional Group ID Purification->FTIR UVVis UV-Vis Spectroscopy - Electronic Transitions Purification->UVVis Xray X-ray Crystallography - 3D Structure Purification->Xray If crystalizable FinalStructure Final Structure Elucidation MS->FinalStructure Provides Molecular Formula NMR->FinalStructure Provides Connectivity FTIR->FinalStructure Confirms Functional Groups UVVis->FinalStructure Confirms Chromophores Xray->FinalStructure Definitive 3D Structure

Figure 1: A generalized workflow for the structure elucidation of a novel chemical entity.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) can further yield the elemental formula, significantly narrowing down the possibilities for the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically producing the protonated molecule [M+H]+.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The exact mass of the molecular ion is measured and used to calculate the elemental composition. For C9H15N5, the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 194.1399.

Expected Fragmentation

While detailed fragmentation analysis is beyond the scope of this guide, key fragments would likely arise from the cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

ProtonsChemical Shift (ppm, approx.)MultiplicityIntegrationAssignment
NH25.0 - 7.0Broad singlet2HAmino group on pyrimidine
Pyrimidine-H7.5 - 8.5Doublet1HAromatic proton on pyrimidine
Pyrimidine-H6.0 - 7.0Doublet1HAromatic proton on pyrimidine
Piperazine-H (adjacent to pyrimidine)3.5 - 4.0Triplet4HCH2 groups of piperazine
Piperazine-H (adjacent to N-CH3)2.4 - 2.8Triplet4HCH2 groups of piperazine
CH32.2 - 2.5Singlet3HMethyl group on piperazine
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expected ¹³C NMR Signals:

CarbonChemical Shift (ppm, approx.)Assignment
Pyrimidine-C (attached to NH2)160 - 165C2 of pyrimidine
Pyrimidine-C (attached to piperazine)160 - 165C4 of pyrimidine
Pyrimidine-C155 - 160C6 of pyrimidine
Pyrimidine-C100 - 110C5 of pyrimidine
Piperazine-C (adjacent to pyrimidine)45 - 55C of piperazine
Piperazine-C (adjacent to N-CH3)50 - 60C of piperazine
CH345 - 50Methyl carbon
2D NMR Spectroscopy

To definitively connect the protons and carbons, 2D NMR experiments are employed.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the pyrimidine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the link between the pyrimidine and piperazine moieties.

Figure 2: Key HMBC correlation confirming the connection between the pyrimidine and piperazine rings.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.[6]

Expected FTIR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3400N-H stretchAmino group (NH2)[6]
2850 - 2950C-H stretchMethyl and Methylene groups[6]
1600 - 1650C=N stretchPyrimidine ring[6]
1525 - 1575C=C stretchPyrimidine ring[7]
~1100C-N stretchPiperazine ring
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems. The pyrimidine ring is the primary chromophore in this molecule. A typical UV-Vis spectrum would show absorption maxima in the ultraviolet region, characteristic of π → π* and n → π* transitions of the aromatic pyrimidine ring.

X-ray Crystallography: The Definitive Structure

When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[8][9] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule. For pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their packing and intermolecular interactions.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would confirm the planar nature of the pyrimidine ring and the chair conformation of the piperazine ring.[12] It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group.

Conclusion

The structure elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry provides the molecular formula, while a suite of NMR experiments maps out the intricate connectivity of the atoms. FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Finally, when possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous and self-validating approach ensures the unequivocal identification of the molecule, providing a solid foundation for its further investigation in the realms of medicinal chemistry and drug development.

References

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. (2022-10-13). [Link]

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. CP Lab Safety. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine. Aladdin. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine.
  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. ResearchGate. [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. [Link]

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed. [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

  • Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl). ResearchGate. [Link]

  • UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q). ResearchGate. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. National Center for Biotechnology Information. [Link]

  • A knowledge availability survey of the crystal structure data for pyrimidine derivatives. International Union of Crystallography. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Chemical and Molecular Engineering. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. ACS Publications. [Link]

  • (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. ResearchGate. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of the bioactive small molecule, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine. While direct, extensive literature on this specific chemical entity is nascent, its structural motifs are highly prevalent in a well-established class of therapeutic agents. This document synthesizes information from analogous compounds to build a robust, testable hypothesis and outlines the experimental pathways to elucidate its precise biological function.

Executive Summary: A Hypothesis Rooted in a Privileged Scaffold

The chemical structure of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine features two key pharmacophores: a 2-aminopyrimidine core and a 4-methylpiperazine moiety. This combination is a hallmark of numerous potent and selective protein kinase inhibitors . The 2-aminopyrimidine scaffold is a bioisostere of adenine, enabling it to function as an ATP-competitive inhibitor by forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The methylpiperazine group often serves to enhance solubility and can form additional interactions within the solvent-exposed region of the binding site, contributing to both potency and selectivity.

Prominent drugs like Imatinib, a cornerstone in cancer therapy, utilize this structural framework to achieve potent inhibition of tyrosine kinases.[1] Furthermore, derivatives of the broader pyrimidine class have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and AMP-activated protein kinase (AMPK).[2][3]

Therefore, the central hypothesis of this guide is that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine functions as a competitive inhibitor of one or more protein kinases , thereby modulating downstream signaling pathways critical for cellular processes such as proliferation, differentiation, and survival. The following sections provide the experimental blueprint to validate this hypothesis and pinpoint its specific molecular target(s).

Deconstructing the Molecular Target: The Kinase Family

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, acting as critical nodes in cellular signaling. Their dysregulation is a common driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

Postulated Targets Based on Structural Analogs

Based on the activity profiles of structurally related compounds found in the literature, the primary kinase families to investigate for interaction with 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine include:

  • Cyclin-Dependent Kinases (CDKs): Compounds with a 2-phenylamino-pyridopyrimidine scaffold have shown potent inhibition of CDK4.[3] CDKs are master regulators of the cell cycle, and their inhibition is a validated anti-proliferative strategy.

  • FMS-like Tyrosine Kinase 3 (FLT3): Pyrrolopyrimidine derivatives containing the aminopyrimidine core are potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[2]

  • AMP-activated protein kinase (AMPK): The same class of compounds that inhibit CDK4 have also shown activity against AMPK, a central regulator of cellular energy homeostasis.[3]

  • ABL Kinase: The aminopyrimidine core is central to the pharmacophore of Imatinib, the archetypal inhibitor of the BCR-Abl fusion protein in chronic myeloid leukemia.[1]

This initial list is not exhaustive but provides a data-driven starting point for a targeted investigation.

Visualizing the Hypothesized Kinase Inhibition

The diagram below illustrates the general mechanism of ATP-competitive kinase inhibition, the hypothesized mode of action for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

G cluster_kinase Kinase Active Site cluster_molecules Molecules cluster_process Process ATP_Site ATP Binding Pocket (Hinge Region) Phosphorylation Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Site Binds Compound 4-(4-Methylpiperazin-1-YL) pyrimidin-2-amine Compound->ATP_Site Competitively Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Phosphorylation->Substrate Phosphorylates

Caption: Hypothesized ATP-competitive mechanism of kinase inhibition.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test the kinase inhibitor hypothesis, a multi-tiered experimental approach is essential. This workflow progresses from broad, high-throughput screening to specific, mechanistic cell-based assays.

Phase 1: Broad Kinome Profiling

The initial step is to determine if the compound has kinase inhibitory activity and to identify potential targets across the human kinome.

Protocol: Large-Scale Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (CAS: 856973-81-4) in DMSO.[4]

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify any significant inhibitory activity.

  • Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of >400 human kinases. These assays typically measure the remaining kinase activity in the presence of the compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% or >70% inhibition at the screening concentration.

  • Causality Check: The self-validating aspect of this protocol lies in its breadth. Hits should ideally cluster within related kinase families, providing an early indication of selectivity and a logical basis for follow-up studies. Random, unrelated hits may suggest off-target effects or assay interference.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and quantify their potency.

Protocol: IC₅₀ Determination for Lead Kinase Targets

  • Kinase Selection: Select the top 5-10 kinase hits from the initial screen for further analysis.

  • Assay Setup: For each selected kinase, set up a biochemical assay. This can be a radiometric assay using ³²P-ATP or, more commonly, a fluorescence-based assay (e.g., LanthaScreen™, HTRF®) that measures product formation or ATP depletion.

  • Dose-Response Curve: Create a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 50 µM).

  • Incubation: Incubate the kinase, substrate, ATP (typically at its Km concentration to ensure competitive binding dynamics), and varying concentrations of the compound.

  • Data Acquisition: Measure the assay signal after the reaction reaches completion.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Parameter Description Example Data (Hypothetical)
Kinase Target Specific protein kinase being assayedCDK4/Cyclin D1
IC₅₀ (nM) Half-maximal inhibitory concentration85
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit for the curve0.992
Phase 3: Cellular Mechanism of Action

Validating that the compound inhibits the target kinase within a cellular context is a critical step.

Protocol: Target Engagement Assay using Western Blot

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway (e.g., MV4-11 cells for FLT3).[2]

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blotting: Perform SDS-PAGE to separate proteins by size, transfer them to a membrane, and probe with antibodies.

    • Use a primary antibody specific for the phosphorylated form of the direct downstream substrate of the target kinase (e.g., phospho-Rb for CDK4).

    • Use a primary antibody for the total protein of the substrate as a loading control.

    • Use an antibody for the total target kinase to ensure its expression is unchanged.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in total substrate or kinase levels, provides strong evidence of target engagement and inhibition in a cellular environment.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental plan to determine the mechanism of action.

G start Hypothesis: Compound is a Kinase Inhibitor kinome_scan Phase 1: Broad Kinome Profiling (>400 Kinases, 10µM Screen) start->kinome_scan hit_decision Hits Identified? kinome_scan->hit_decision ic50 Phase 2: IC50 Determination (Dose-Response Curves) confirm_decision Potency Confirmed? ic50->confirm_decision western_blot Phase 3: Cellular Target Engagement (Western Blot for p-Substrate) cellular_decision Cellular Activity? western_blot->cellular_decision phenotype Phase 4: Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) hit_decision->start No (Re-evaluate Hypothesis) hit_decision->ic50 Yes confirm_decision->kinome_scan No (Select New Hits) confirm_decision->western_blot Yes cellular_decision->ic50 No (Check Cell Permeability) cellular_decision->phenotype Yes

Caption: A tiered experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The structural components of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine strongly suggest a mechanism of action centered on protein kinase inhibition. This guide provides a robust, hypothesis-driven framework for any research professional to systematically investigate this compound. By progressing from broad kinome screening to specific cellular target validation, researchers can precisely identify its molecular target(s), quantify its potency, and elucidate its biological function. The successful execution of these protocols will not only define the compound's mechanism of action but also pave the way for its potential development as a targeted therapeutic agent.

References

  • Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 134-140. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved January 26, 2026 from [Link].

  • CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Retrieved January 26, 2026 from [Link]

  • Caputo, M., et al. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Free Base. Molbank, 2021(3), M1267. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4369496, 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved January 26, 2026 from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methyl-1-piperazinyl_methyl-N-3-(4-3-pyridinyl-2-pyrimidinyl_amino_phenyl_-benzamide]([Link].

  • Wikipedia contributors. (2023, December 19). Sildenafil. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Cai, W., et al. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(16), 7079–7096. Available at: [Link]

  • Kumar, A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(11), 4446–4459. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for various substitutions to modulate potency, selectivity, and pharmacokinetic properties.[2] This inherent versatility has led to the development of numerous approved drugs containing the pyrimidine core, particularly in the field of oncology.[1]

Within the vast landscape of kinase inhibitors, the 2-aminopyrimidine core has emerged as a particularly successful pharmacophore. A prominent example is Imatinib, a revolutionary therapeutic agent for chronic myeloid leukemia (CML), which features a 2-phenylaminopyrimidine moiety.[3][4] The discovery and optimization of Imatinib underscored the potential of this scaffold to target the ATP-binding site of kinases with high affinity and selectivity.

This technical guide focuses on a specific class of pyrimidine derivatives: those bearing a 4-(4-methylpiperazin-1-yl) substituent at the 4-position and an amino group at the 2-position. This structural motif has been strategically employed in the design of potent inhibitors of various kinases, notably Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical drivers in hematological malignancies and inflammatory diseases.[5][6]

The rationale behind this design often involves a hybridization strategy, where pharmacophores from known kinase inhibitors are combined to create novel molecules with improved or dual-targeting capabilities.[5] The 4-(4-methylpiperazin-1-yl) group, for instance, is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable pharmacokinetic profiles.[7]

This guide will provide a comprehensive overview of the discovery of these derivatives, from their rational design and synthesis to their biological evaluation and structure-activity relationship (SAR). It is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of designing and developing this important class of kinase inhibitors.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives typically follows a convergent strategy, involving the preparation of a key pyrimidine intermediate followed by diversification at the 2-amino position. A general and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

This key intermediate is prepared via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine. The reaction of 2,4-dichloropyrimidine with N-methylpiperazine is a common and effective method. The regioselectivity of this reaction generally favors substitution at the more reactive C4 position.[8]

  • Materials:

    • 2,4-Dichloropyrimidine

    • N-Methylpiperazine

    • Triethylamine (or another suitable base)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Procedure:

    • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent, add N-methylpiperazine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine.

Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivatives

The final derivatives are synthesized by reacting the 2-chloro intermediate with a variety of primary or secondary amines.

  • Materials:

    • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

    • Desired amine (e.g., aniline, benzylamine)

    • Base (e.g., Potassium Carbonate, Triethylamine)

    • Solvent (e.g., Dimethylformamide (DMF), Ethanol)

  • Procedure:

    • In a reaction vessel, combine 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq) in the chosen solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • If no precipitate forms, extract the product with an organic solvent.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Derivatization A 2,4-Dichloropyrimidine C SNAr Reaction (Base, Solvent) A->C B N-Methylpiperazine B->C D 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine C->D F Nucleophilic Substitution (Base, Solvent) D->F E Desired Amine (R-NH2) E->F G 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Derivative F->G

Caption: General synthetic workflow for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The biological activity of these compounds is primarily assessed through their ability to inhibit specific kinases and their downstream effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases like JAK2 and FLT3.

  • LanthaScreen™ Kinase Assay (Example for JAK2):

    • Prepare a serial dilution of the test compound in a suitable buffer.

    • In a 384-well plate, add the diluted compound, a fluorescently labeled substrate peptide, and ATP at its Km,app concentration.

    • Initiate the reaction by adding the purified JAK2 enzyme.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding a terbium-labeled anti-phosphopeptide antibody.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

  • ADP-Glo™ Kinase Assay (Example for FLT3):

    • Perform the kinase reaction in a similar manner to the LanthaScreen™ assay, with the test compound, FLT3 enzyme, substrate, and ATP.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.

    • Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity.

    • Calculate the IC50 values as described above.[1]

Experimental Protocol: Cellular Antiproliferative Assays

The effect of the compounds on the growth of cancer cell lines, such as the JAK2-dependent HEL cell line and the FLT3-ITD positive MV4-11 cell line, is a crucial step in their evaluation.

  • MTS Assay:

    • Seed the cells (e.g., HEL, MV4-11) in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

To confirm the mechanism of action, the effect of the compounds on the phosphorylation of downstream signaling proteins, such as STAT5 (a key substrate of JAK2 and FLT3), is analyzed by Western blotting.

  • Procedure:

    • Treat the cells (e.g., MV4-11) with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.[5]

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

Biological_Evaluation_Workflow A Synthesized Derivatives B In Vitro Kinase Assays (JAK2, FLT3) A->B C Cellular Antiproliferative Assays (HEL, MV4-11) A->C E IC50 Determination B->E D Western Blot Analysis (p-STAT5) C->D C->E F Mechanism of Action Confirmation D->F

Caption: Workflow for the biological evaluation of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold allows for the exploration of the structure-activity relationship, providing crucial insights for optimizing potency and selectivity.

A key study by Zhao et al. (2019) provides valuable SAR data for a series of 4-piperazinyl-2-aminopyrimidine derivatives as dual JAK2 and FLT3 inhibitors.[5] The SAR was investigated by modifying two main regions: the "A" phenyl ring attached to the 2-amino group and the "B" phenyl ring on the piperazine moiety.[5]

CompoundR (A-ring)R' (B-ring)JAK2 IC50 (nM)FLT3 IC50 (nM)HEL IC50 (µM)MV4-11 IC50 (µM)
14a HH1201501.20.85
14d 4-FH85980.950.62
14j 4-Cl4-F27300.410.28
14l 4-CNH45550.680.45
15a H2-Me1501801.51.1
15d H4-Me1301601.30.95

Data adapted from Zhao et al., European Journal of Medicinal Chemistry, 2019, 181, 111590.[5]

Key SAR Insights:

  • A-ring Substitution: Introduction of electron-withdrawing groups at the 4-position of the "A" phenyl ring generally enhances the inhibitory activity against both JAK2 and FLT3. For instance, compound 14j with a 4-chloro substituent showed significantly improved potency compared to the unsubstituted analog 14a .[5]

  • B-ring Substitution: Modifications on the "B" phenyl ring had a less pronounced effect on potency compared to the A-ring. Small alkyl groups at the 2- or 4-position did not lead to a significant improvement in activity.

  • Dual Inhibition: Several compounds exhibited balanced dual inhibitory activity against both JAK2 and FLT3, with compound 14j being a notable example with IC50 values of 27 nM and 30 nM, respectively.[5]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.[9]

Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (driven by mutations like JAK2 V617F) and acute myeloid leukemia (often associated with FLT3 mutations).[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor 4-(4-Methylpiperazin-1-yl) pyrimidin-2-amine Derivative Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of the described derivatives.

By inhibiting JAK kinases, these 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives block the phosphorylation and subsequent activation of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Pharmacokinetics and Drug Development Considerations

While the primary focus of early-stage discovery is on potency and selectivity, the pharmacokinetic (PK) properties of these compounds are critical for their potential as therapeutic agents. Pyrimidine-based kinase inhibitors, as a class, exhibit a wide range of pharmacokinetic profiles.[10]

Key PK parameters to consider include:

  • Absorption: Oral bioavailability is a desirable feature for patient convenience. The 4-(4-methylpiperazin-1-yl) group can contribute to improved aqueous solubility and oral absorption.

  • Distribution: The volume of distribution will determine the extent to which the compound penetrates tissues.

  • Metabolism: These compounds are typically metabolized by cytochrome P450 enzymes in the liver. Understanding their metabolic stability is crucial for determining dosing regimens.

  • Excretion: The route and rate of elimination will influence the compound's half-life.

Early assessment of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to guide lead optimization and select candidates with favorable drug-like properties for further development.

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The strategic combination of the 2-aminopyrimidine core with the 4-(4-methylpiperazin-1-yl) moiety has led to the identification of promising dual inhibitors of JAK2 and FLT3 with significant potential for the treatment of hematological malignancies.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the pyrimidine core to enhance selectivity for specific kinase isoforms, thereby minimizing off-target effects.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms that emerge during therapy.

  • Exploring New Targets: Expanding the application of this versatile scaffold to other kinase targets implicated in a broader range of diseases.

The in-depth understanding of the synthesis, biological activity, and SAR of these derivatives, as outlined in this guide, provides a solid foundation for the continued development of novel and effective kinase inhibitors for the benefit of patients.

References

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502.
  • Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]

  • Lievre, M., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical pharmacokinetics, 51(7), 423-440. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling pathways in health and disease. The New England journal of medicine, 377(22), 2167-2177.
  • Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer cell, 13(4), 311-320.
  • Bhatt, S., & Gascoyne, P. R. (2012). The Cull and the Kill: A new role for the proteasome in the regulation of JAK-STAT signaling.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Zhou, T., Georgeon, S., Moser, R., Scapin, G., & Tomlins, P. B. (2020). The JAK-STAT pathway in hematological malignancies. Signal transduction and targeted therapy, 5(1), 1-13.
  • Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117.
  • Weisberg, E., et al. (2005). Characterization of an FLT3-selective, small-molecule inhibitor of mutated FLT3 in vitro and in vivo. Cancer cell, 7(5), 433-443.
  • Ubigene. (n.d.). Cell Use Instruction - MV4-11 Cell Line. Retrieved from [Link]

  • Zarrin, A. A., et al. (2005). STAT protein-protein interactions. Current pharmaceutical design, 11(27), 3553-3565.
  • Singh, R. P., & Sharad, S. (2017). A novel STAT3 inhibitor, S3I-201, is a promising therapeutic agent for targeting STAT3-dependent tumors. Drug discovery today, 22(10), 1466-1474.
  • Brown, D. G., & Wobst, H. J. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of medicinal chemistry, 64(5), 2342-2381.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Retrieved from [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Building Block of Modern Therapeutics

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is a quintessential example of such a scaffold. Its unique combination of a hydrogen bond-donating and -accepting pyrimidinamine moiety, coupled with the solubilizing and pharmacokinetically favorable N-methylpiperazine group, has made it a cornerstone in the design of a diverse range of clinically significant drugs. This guide provides an in-depth exploration of this remarkable scaffold, from its synthesis to its multifaceted applications in drug discovery, with a focus on kinase inhibitors, central nervous system (CNS) agents, and therapeutics for metabolic disorders.

Part 1: Mastering the Synthesis: From Bench to Pipeline

The synthetic accessibility of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core and its analogs is a key driver of its widespread use in drug discovery. The most common and efficient approach involves a two-step process starting from readily available pyrimidine precursors.

A pivotal reaction in the synthesis of this scaffold is the nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and purity. The Buchwald-Hartwig reaction is favored for its broad substrate scope and tolerance of various functional groups, making it a robust method for creating the crucial C-N bond between the pyrimidine ring and the piperazine moiety.[1][2]

Below is a generalized workflow for the synthesis of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core.

G cluster_0 Step 1: Synthesis of 2-Amino-4-chloropyrimidine cluster_1 Step 2: Buchwald-Hartwig Amination A 2,4-Dichloropyrimidine C Selective Amination A->C B Ammonia B->C D D C->D 2-Amino-4-chloropyrimidine I Coupling Reaction D->I E 1-Methylpiperazine E->I F Palladium Catalyst (e.g., Pd2(dba)3) F->I G Phosphine Ligand (e.g., XPhos) G->I H Base (e.g., NaOtBu) H->I J J I->J 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

This protocol outlines a standard laboratory procedure for the synthesis of the core scaffold.

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add aqueous ammonia (excess, ~10 eq).

  • Heat the reaction mixture in a sealed vessel at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-chloropyrimidine, often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the desired intermediate.[3]

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried flask, combine 2-amino-4-chloropyrimidine (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold is evident in the wide array of therapeutic targets it has been shown to modulate. The following sections will delve into the key applications, exploring the structure-activity relationships that govern the potency and selectivity of its analogs.

Kinase Inhibitors: A Privileged Scaffold for Oncology

Perhaps the most prominent application of this scaffold is in the development of kinase inhibitors. The 2-aminopyrimidine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N-methylpiperazine tail often extends into the solvent-exposed region, enhancing solubility and allowing for further modifications to fine-tune the compound's properties.

Imatinib (Gleevec): A Paradigm of Targeted Therapy

A landmark example is Imatinib , a potent inhibitor of the Bcr-Abl tyrosine kinase, which is the causative agent of Chronic Myeloid Leukemia (CML). The 4-(4-methylpiperazin-1-yl) moiety is a key structural feature of Imatinib, contributing to its efficacy and favorable pharmacokinetic profile.

G cluster_pathway Bcr-Abl Signaling Pathway and Imatinib Inhibition BCR_ABL Bcr-Abl Kinase (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5, Ras, PI3K) BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrates Substrate->P_Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Imatinib's Mechanism of Action.

Structure-Activity Relationship (SAR) of Kinase Inhibitors

The following table summarizes the SAR for a selection of kinase inhibitors based on the 2-aminopyrimidine scaffold.

CompoundR1R2Target KinaseIC50 (nM)
Analog 1 HPhenylAbl500
Analog 2 H3-PyridylAbl25
Imatinib MethylN-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamideAbl, c-Kit, PDGFR25 (Abl)
FN-1501 H1H-pyrazole-3-carboxamide derivativeFLT3, CDK2/4/68 (MV4-11 cells)
Compound 7x Cyclopentyl2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrileCDK430-100 (apoptosis)

Data compiled from multiple sources for illustrative purposes.

The SAR data reveals that modifications at the R1 and R2 positions of the pyrimidine ring significantly impact the potency and selectivity of the inhibitors. For instance, the introduction of a 3-pyridyl group at R2 in Analog 2 leads to a substantial increase in Abl kinase inhibition compared to a simple phenyl ring in Analog 1. Imatinib's complex side chain at R2 is crucial for its multi-targeted activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[5]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a solution of the target kinase in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution of the kinase substrate peptide and ATP in the kinase assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the diluted test compound to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Modulators of the Central Nervous System: Targeting Monoamine Oxidases

Analogs of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold have also shown promise as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.[6] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

The 1-(2-pyrimidinyl)piperazine moiety is a known pharmacophore in several CNS-active drugs.[6] Its ability to interact with monoaminergic systems makes it an attractive starting point for the design of novel MAO inhibitors.

Structure-Activity Relationship (SAR) of MAO Inhibitors

CompoundR Group on Piperazine-1-carbodithioateMAO-A IC50 (µM)MAO-B IC50 (µM)
2j 4-Nitrophenyl23.10>100
2m Benzhydryl24.14>100

Data from Yildiz et al. (2018) for illustrative purposes.[6]

The data suggests that bulky, lipophilic groups at the R position can confer selective MAO-A inhibitory activity.

Experimental Protocol: MAO-Glo™ Assay for MAO Activity

This protocol provides a luminescent method for measuring MAO-A or MAO-B activity and the inhibitory potential of test compounds.[7][8][9]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate MAO Reaction Buffer.

    • Prepare a solution of recombinant human MAO-A or MAO-B enzyme in the reaction buffer.

    • Prepare the luminogenic MAO substrate in the reaction buffer.

  • Assay Procedure:

    • In a 96-well white plate, add 25 µL of the test compound dilution to each well.

    • Add 12.5 µL of the MAO substrate solution to each well.

    • Initiate the reaction by adding 12.5 µL of the MAO enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration relative to controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Targeting Metabolic Disorders: GPR119 Agonists

The G-protein coupled receptor 119 (GPR119) is an emerging target for the treatment of type 2 diabetes and obesity.[10][11] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[11] Analogs of the 4-(piperazin-1-yl)pyrimidine scaffold have been identified as potent GPR119 agonists.

G cluster_pathway GPR119 Signaling Pathway in Pancreatic β-cells Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin

Sources

Pharmacological Profile of the 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Pharmacophore

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its structural rigidity, coupled with the basicity of the methylpiperazine moiety and the hydrogen bonding capabilities of the pyrimidin-2-amine group, makes it an ideal anchor for designing molecules with high affinity and selectivity for a diverse range of biological targets.[1] This guide provides an in-depth technical exploration of the pharmacological profile of this scaffold, drawing insights from the extensive research on its derivatives. While a comprehensive profile of the standalone parent compound is not extensively documented, the activities of its analogues provide a robust understanding of its therapeutic potential. The pyrimidine ring, a key component of this scaffold, is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by engaging in various biological interactions.[1]

Molecular Targets and Therapeutic Indications

Derivatives of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold have been investigated for a multitude of therapeutic applications, primarily in oncology and metabolic diseases. The versatility of this core allows for its modification to target a range of proteins, including kinases and G-protein coupled receptors.

Kinase Inhibition: A Predominant Therapeutic Strategy

The most prominent application of this scaffold is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

  • Tyrosine Kinase Inhibition: The most notable example is Imatinib , a potent inhibitor of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).[4] The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine moiety is a critical component of Imatinib's structure, contributing to its binding affinity and pharmacological activity.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several derivatives have been synthesized and evaluated as inhibitors of CDKs, which are key regulators of the cell cycle.[5][6] For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity, suggesting a potential therapeutic avenue for cancers with dysregulated cell cycle control.[5]

  • Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including:

    • FLT3 and CDK: A series of 1-H-pyrazole-3-carboxamide derivatives incorporating the 4-(4-methylpiperazin-1-yl) moiety have demonstrated potent inhibition of both FMS-like tyrosine kinase 3 (FLT3) and CDKs, showing promise for the treatment of acute myeloid leukemia (AML).[7]

    • Akt: 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent Akt inhibitors, with IC50 values in the nanomolar range.[8]

    • PIM-1: Pyrido[2,3-d]pyrimidine derivatives have been shown to act as PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[9]

G-Protein Coupled Receptor (GPCR) Agonism

Beyond kinase inhibition, derivatives of this scaffold have shown activity as agonists for G-protein coupled receptors. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been identified as novel GPR119 agonists, with potential applications in the treatment of diabetes and obesity.[10]

In Vitro Pharmacological Evaluation: Key Methodologies

The characterization of compounds containing the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core relies on a suite of robust in vitro assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[11] A common approach is the luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[12][13]

Experimental Protocol: Luminescence-Based Kinase Activity Assay [12]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Terminate the reaction and deplete the remaining ATP by adding a proprietary reagent (e.g., ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Diagram: Workflow of a Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Kinase + Substrate mix Mix Kinase, Substrate, & Inhibitor prep_kinase->mix prep_inhibitor Test Compound (Serial Dilutions) prep_inhibitor->mix add_atp Add ATP to Initiate mix->add_atp incubate Incubate (e.g., 30°C, 60 min) add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence G cluster_cell Living Cell mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Add Solubilizing Agent Measurement Measure Absorbance at 570 nm Solubilized_Formazan->Measurement

Caption: The enzymatic conversion of MTT to formazan in viable cells forms the basis of this colorimetric assay.

In Vivo Pharmacology and Pharmacokinetics

While in vivo data for the parent 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is limited, studies on its derivatives provide valuable insights into the potential pharmacokinetic properties of this scaffold. For example, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors demonstrated that optimized compounds can achieve oral bioavailability. [6]Similarly, a study on GPR119 agonists containing the pyrimidine-piperazine core showed that these compounds improved glucose tolerance in a dose-dependent manner in mouse models. [10]These findings suggest that the scaffold is amenable to modifications that can lead to favorable pharmacokinetic profiles.

Safety and Toxicology

The safety and toxicological profile of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold can be inferred from the extensive clinical data available for drugs like Imatinib, which has a well-characterized safety profile. [14]Preclinical studies on novel derivatives often include acute toxicity assessments. For instance, an FLT3 and CDK inhibitor based on this scaffold was found to be safer than a reference compound in acute toxicity studies in mice. [7]

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold has proven to be a highly versatile and privileged core in drug discovery. Its adaptability allows for the development of potent and selective modulators of a wide range of biological targets, particularly protein kinases. The success of Imatinib and the promising preclinical data for numerous other derivatives underscore the therapeutic potential of this chemical entity. Future research will likely focus on further exploring the chemical space around this scaffold to identify novel inhibitors for underexplored targets, as well as on optimizing the pharmacokinetic and safety profiles of existing lead compounds. The continued investigation of this remarkable pharmacophore holds great promise for the development of new and effective therapies for a variety of human diseases.

References

Sources

Methodological & Application

Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule, the 2-aminopyrimidine scaffold coupled with a 4-methylpiperazine moiety, is a recurring pharmacophore in a variety of biologically active agents. This document provides a robust, field-tested protocol for the synthesis of this compound, emphasizing the chemical rationale behind the procedural steps. It is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this and structurally related compounds.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperazine moiety, a common feature in many pharmaceuticals, often enhances pharmacokinetic properties such as solubility and bioavailability.[1] The combination of these two heterocycles in a single molecule can lead to compounds with potent and selective biological activities.

A prominent example of the therapeutic importance of the methylpiperazine-pyrimidine motif is found in the structure of Imatinib, a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][3] The 4-(4-methylpiperazin-1-yl) moiety is crucial for its binding to the ATP-binding pocket of the target kinase. The title compound, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, monoamine oxidase (MAO) inhibitors, and agents targeting other biological pathways.[4][5]

This application note provides a detailed and reproducible protocol for the synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, starting from commercially available precursors. The methodology presented herein is optimized for efficiency and purity, and is suitable for laboratory-scale synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is efficiently achieved through a two-step process. The first step involves the chlorination of the readily available 2-aminopyrimidin-4-ol to furnish the key intermediate, 2-amino-4-chloropyrimidine. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of the pyrimidine ring is displaced by 1-methylpiperazine.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-aminopyrimidin-4-ol 2-aminopyrimidin-4-ol 2-amino-4-chloropyrimidine 2-amino-4-chloropyrimidine 2-aminopyrimidin-4-ol->2-amino-4-chloropyrimidine POCl3 Target_Molecule 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 2-amino-4-chloropyrimidine->Target_Molecule 1-methylpiperazine, Base 1-methylpiperazine 1-methylpiperazine

Caption: Overall synthetic workflow for 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine.

Rationale for the Synthetic Route

The choice of this synthetic pathway is predicated on several key chemical principles:

  • Activation of the Pyrimidine Ring: The hydroxyl group at the 4-position of 2-aminopyrimidin-4-ol is a poor leaving group. Conversion to a chloro group via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, thereby activating the C4 position for nucleophilic attack.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate SNAr reactions. The chlorine atom at the 4-position is susceptible to displacement by nucleophiles. 1-Methylpiperazine, with its secondary amine nitrogen, acts as a potent nucleophile in this context.

  • Microwave-Assisted Synthesis: The second step of the synthesis can be significantly accelerated using microwave irradiation.[2] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Aminopyrimidin-4-ol98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateACS reagent, ≥99.0%Sigma-Aldrich

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminopyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-4-chloropyrimidine.

  • The crude product can be purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

This protocol utilizes microwave-assisted synthesis for an efficient reaction.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4-chloropyrimidineSynthesized in Step 1-
1-Methylpiperazine99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Anhydrous Propanol99.7%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateACS reagent, ≥99.0%Sigma-Aldrich

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 eq, 2 mmol), 1-methylpiperazine (1.0 eq, 2 mmol), and anhydrous propanol (1 mL).

  • Add triethylamine (200 µL) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).

  • Upon completion, cool the reaction vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

Characterization of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

The identity and purity of the synthesized compound should be confirmed by various analytical techniques. The following data is consistent with the structure of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine.[2]

Physical and Spectroscopic Data:

PropertyValue
Molecular Formula C₉H₁₅N₅
Molecular Weight 193.25 g/mol
Appearance White to off-white solid
Melting Point 180 °C
Yield 54%
IR (ATR, cm⁻¹) 3318 (—NH₂), 3155 (—CH aromatic), 2868 (—CH aliphatic), 1651 (—C=N aromatic), 1582 (—C=C aromatic), 1469 (—C=C aromatic)
¹H NMR (400 MHz, CDCl₃) δ 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz)
¹³C NMR (100 MHz, CDCl₃) δ 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45
Elemental Analysis Calculated for C₉H₁₅N₅: %C 55.89, %H 7.76, %N 36.2; Found: %C 55.08, %H 7.78, %N 34.7.

Discussion and Mechanistic Insights

The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a classic example of a nucleophilic aromatic substitution reaction on an electron-deficient heterocyclic system.

SNAr_Mechanism Start 2-Amino-4-chloropyrimidine + 1-Methylpiperazine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Product 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine + HCl Intermediate->Product Loss of Leaving Group (Cl⁻)

Sources

Application Notes and Protocols for the 2-Aminopyrimidine Scaffold: A Focus on 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine as a Core Structure for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold for the development of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the enzyme's binding site, making it a foundational element in numerous approved and investigational drugs. This document provides an in-depth guide for researchers on utilizing derivatives of the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core structure. We will explore the underlying mechanism of action, present detailed protocols for in vitro and cell-based characterization, and offer insights into data interpretation.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer. The pyrimidine ring system is particularly adept at forming critical hydrogen bonds within the highly conserved ATP-binding pocket of kinases, thereby blocking their catalytic activity[1].

The compound 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Molecular Formula: C₉H₁₅N₅, Molecular Weight: 193.25) serves as an exemplary and versatile chemical building block[2][3]. While this specific molecule is a parent structure, its derivatives have been extensively explored and optimized to yield potent inhibitors against a range of kinase families, including Cyclin-Dependent Kinases (CDKs), Mer/c-Met, and Janus Kinases (JAKs)[4][5][6]. The inclusion of the 4-methylpiperazine group often enhances aqueous solubility and can improve pharmacokinetic properties, such as blood-brain barrier penetration[3].

This guide will focus on the general principles and methodologies applicable to characterizing kinase inhibitors built upon this common and effective scaffold.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which 2-aminopyrimidine derivatives exert their inhibitory effect is through direct competition with ATP for the kinase's catalytic site. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase. This binding event physically occludes ATP, preventing the transfer of the gamma-phosphate to the substrate protein and thereby halting the downstream signaling cascade.

Visualizing the Kinase Hinge Interaction

The following diagram illustrates the general principle of a pyrimidine-based inhibitor occupying the ATP-binding pocket.

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region (Backbone NH groups) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Region Inhibitor 2-Aminopyrimidine Core Inhibitor->Hinge H-Bonds Inhibitor->Pocket Van der Waals Piperazine 4-Methylpiperazine Moiety Piperazine->Solvent Improves Solubility

Caption: ATP-competitive inhibition by a 2-aminopyrimidine scaffold.

Exemplary Signaling Pathway: CDK4/6 Inhibition in Cell Cycle Control

Derivatives based on the 2-aminopyrimidine scaffold have been developed as potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining Rb in its active, growth-suppressive state. This blocks the transcription of genes required for the G1-to-S phase transition, leading to cell cycle arrest.

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK CyclinD Cyclin D Synthesis Ras_MAPK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb pRb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F releases Arrest G1 Cell Cycle Arrest S_Phase S-Phase Gene Transcription E2F->S_Phase activates Inhibitor 4-(4-MP)-pyrimidin-2-amine Derivative Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway leading to G1 arrest.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and activity of the compound.

PropertyValueSource
Molecular Formula C₉H₁₅N₅[2]
Molecular Weight 193.25 g/mol [2]
CAS Number 856973-81-4[2]
Appearance Typically an off-white to yellow solid (visual inspection).-
Solubility Soluble in DMSO and methanol. Sparingly soluble in water.General chemical knowledge
Storage Store at -20°C for long-term stability. Protect from light and moisture.Standard practice

Stock Solution Preparation: For in vitro and cell-based assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Protocols

The following protocols are provided as templates. Researchers must optimize conditions based on the specific kinase, substrate, and cell line being investigated.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method.

A. Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • Test Inhibitor: 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivative

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well or 384-well plates

B. Workflow Diagram:

Caption: Workflow for the ADP-Glo in vitro kinase inhibition assay.

C. Step-by-Step Procedure:

  • Inhibitor Preparation: Perform a serial dilution of the test inhibitor stock solution in DMSO. For a standard 10-point IC₅₀ curve, start with a 100 µM concentration and dilute 1:3 down the series.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the purified kinase to each well.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Include "no kinase" wells as a background control.

    • Gently mix and pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/Substrate mix in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add 2 µL of the 2X ATP/Substrate mix to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no kinase) from all wells.

    • Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor or no enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.

A. Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK4/6 inhibitors)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Inhibitor: 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear flat-bottom plates

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.

    • Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data, setting the vehicle-treated cells as 100% viability.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
High IC₅₀ in vitro 1. Compound precipitation. 2. Inactive kinase enzyme. 3. Incorrect ATP concentration.1. Check solubility; lower the maximum concentration. 2. Verify enzyme activity with a positive control inhibitor. 3. Ensure ATP is at or below Kₘ for competitive inhibitors.
Poor cell-based potency 1. Low cell permeability. 2. High plasma protein binding in FBS. 3. Efflux by transporters (e.g., P-gp).1. Consider derivatives with improved lipophilicity. 2. Test in lower serum conditions. 3. Co-treat with an efflux pump inhibitor as a mechanistic probe.
High well-to-well variability 1. Inconsistent cell seeding. 2. Edge effects on the plate. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding. 2. Do not use the outer wells of the plate for measurements. 3. Use calibrated multichannel pipettes.

Conclusion

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold is a validated and highly adaptable starting point for the design of potent kinase inhibitors. By employing robust in vitro and cell-based assays as described, researchers can effectively characterize the potency, selectivity, and cellular activity of novel derivatives. A thorough understanding of the mechanism of action and careful experimental design are paramount to advancing these promising compounds in the drug discovery pipeline.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. CP Lab Safety. [Link]

  • WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Effects of rigidity on the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central. [Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Taylor & Francis Online. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry. [Link]

  • TG101209. PubChem - NIH. [Link]

  • WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Semantic Scholar. [Link]

  • Online Research @ Cardiff. ORCA. [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Malaria World. [Link]

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. PMC - NIH. [Link]

  • You can find more information about PKG using the following links. TDR Targets. [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central. [Link]

  • Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Use of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Introduction and Scientific Rationale

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a bioactive small molecule belonging to the pyrimidine derivative family.[1] Compounds with similar structural motifs, incorporating pyrimidine and piperazine rings, have been investigated for a wide range of biological activities, including the inhibition of protein kinases and other enzymes.[2][3][4] For instance, the well-known tyrosine kinase inhibitor Imatinib contains a related pharmacophore.[2] Derivatives of pyrimidine have also been explored as monoamine oxidase (MAO) inhibitors, GPR119 agonists for potential treatment of diabetes, and as cell cycle inhibitors.[3][4][5][6][7]

Given the diverse biological activities of structurally related compounds, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine holds potential as a tool for investigating various cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. The following protocols are designed to be a starting point and should be optimized for specific cell lines and experimental goals.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is crucial for its effective application.

PropertyValueReference
Molecular FormulaC9H15N5[1]
Molecular Weight193.25 g/mol [1]
CAS Number856973-81-4[1]
AppearanceSolid (powder/crystal)[8]
StorageRoom temperature, in a cool, dark, and dry place is recommended. Store under inert gas as it may be air-sensitive.[8]

Safety Precautions: Handle 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Some related compounds are reported to cause skin and eye irritation.[8][9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Calculation Example for a 10 mM Stock:

      • Molecular Weight (MW) = 193.25 g/mol

      • To make a 10 mM (0.01 mol/L) solution:

      • Weight (g) = 0.01 mol/L * 193.25 g/mol * Volume (L)

      • For 1 mL (0.001 L): Weight = 0.01 * 193.25 * 0.001 = 0.0019325 g = 1.9325 mg

      • Therefore, dissolve 1.93 mg of the compound in 1 mL of DMSO for a 10 mM stock.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Preparing and Using the Compound in Cell Culture

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (Time Course) treat->incubate assay Perform Downstream Assay incubate->assay

Caption: Workflow for preparing and applying the small molecule in cell culture.

Protocol 2: Determining the Optimal Working Concentration

It is essential to determine the optimal concentration range that elicits the desired biological effect without causing significant cytotoxicity. A dose-response experiment is recommended.

Materials:

  • Plated cells of interest (e.g., in a 96-well plate)

  • Complete cell culture medium

  • 10 mM stock solution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine in DMSO

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of the compound in complete culture medium from your 10 mM stock. A common starting range is 0.1 µM to 100 µM.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected biological response and the cell doubling time.

  • Assessment of Cell Viability and Biological Endpoint:

    • At the end of the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.

    • In parallel, if applicable, measure the desired biological endpoint (e.g., protein expression by Western blot, gene expression by qPCR, or enzyme activity).

  • Data Analysis: Plot cell viability and the biological effect as a function of the compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Protocol 3: Assessing Cytotoxicity

A dedicated cytotoxicity assay is crucial to differentiate between a specific biological effect and general toxicity.

Procedure:

  • Follow the steps outlined in Protocol 2 for cell seeding and treatment with a range of concentrations.

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

  • After the desired incubation period (e.g., 72 hours), perform a cytotoxicity assay (e.g., LDH release assay or a membrane integrity stain like propidium iodide with flow cytometry).

  • Analyze the data to determine the CC50 (cytotoxic concentration 50%).

  • Interpretation: A good therapeutic or research window exists if the EC50/IC50 for the desired biological effect is significantly lower than the CC50.

Potential Applications and Mechanistic Insights

While the specific targets of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine are not yet fully elucidated in public literature, based on its structural class, potential areas of investigation include:

  • Cancer Cell Proliferation: Many pyrimidine derivatives inhibit kinases involved in cell cycle progression and proliferation.[7][10][11] This compound could be screened against panels of cancer cell lines to identify anti-proliferative activity.

  • Signal Transduction Pathway Analysis: The compound could be used to probe signaling pathways regulated by kinases, monoamine oxidases, or other enzymes that are known to be targeted by similar molecules.[3][4]

  • Drug-Resistant Cell Models: Novel pyrimidine derivatives are being investigated for their potential to overcome drug resistance in cancer cells.[10][11]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds like Imatinib, one could hypothesize that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine might inhibit a protein kinase, thereby blocking a downstream signaling cascade.

G cluster_membrane Cell Membrane receptor Growth Factor Receptor kinase Protein Kinase (Potential Target) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates downstream Downstream Signaling (e.g., MAPK/ERK) substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 4-(4-Methylpiperazin-1-YL) pyrimidin-2-amine inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Concluding Remarks

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a small molecule with potential for use in a variety of cell-based assays. Due to the limited amount of specific data available for this compound, a systematic approach involving dose-response and cytotoxicity studies is crucial for its successful implementation in research. The protocols provided here offer a solid foundation for initiating these investigations.

References

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) - MDPI. Available at: [Link]

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg - CP Lab Safety. Available at: [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - NIH. Available at: [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine - PubChem. Available at: [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - ResearchGate. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. Available at: [Link]

  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC - PubMed Central. Available at: [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - NIH. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - ResearchGate. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate - PubChem. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]

  • Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication - MDPI. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. Available at: [Link]

  • Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a bioactive small molecule with potential applications in various areas of drug discovery and chemical biology research. As with any experimental compound, establishing robust and reproducible in vitro assays is critically dependent on the correct handling and preparation of the compound, particularly concerning its solubility. This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics and practical handling protocols for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine to ensure data integrity and experimental success.

Physicochemical Properties: A Foundation for Solubility

Understanding the physicochemical properties of a compound is paramount to predicting its behavior in different solvent systems. For 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, the following information is key:

PropertyValueSource/Comment
Molecular Formula C₉H₁₅N₅[1]
Molecular Weight 193.25 g/mol [1]
Predicted pKa Not readily available in public databases. Prediction software (e.g., ACD/Labs, Chemicalize) is recommended for an estimated value. The presence of multiple amine groups suggests several basic pKa values.The piperazine and pyrimidine nitrogens are expected to be the primary sites of protonation.
Predicted logP Not readily available in public databases. Prediction software (e.g., ALOGPS) is recommended for an estimated value.The structure suggests a moderate degree of lipophilicity.

The presence of the methylpiperazine and aminopyrimidine moieties suggests that the molecule will exhibit basic properties and that its solubility in aqueous media will be pH-dependent. At lower pH, the amine groups will be protonated, likely leading to increased aqueous solubility.

Solvent Selection and Stock Solution Preparation: A Practical Guide

The choice of solvent is a critical first step in the experimental workflow. For many non-polar to moderately polar small molecules used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[2]

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that is miscible with water and most organic liquids, making it an excellent choice for preparing high-concentration stock solutions of a wide range of organic compounds.[2]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

Materials:

  • 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Weighing the Compound:

    • Tare a sterile, pre-weighed microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully add the desired amount of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine to the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.9325 mg of the compound.

      • Calculation:

        • Desired Molarity (M) = 0.010 mol/L

        • Molecular Weight (MW) = 193.25 g/mol

        • Desired Volume (V) = 0.001 L

        • Mass (g) = M x MW x V = 0.010 mol/L x 193.25 g/mol x 0.001 L = 0.0019325 g = 1.9325 mg

  • Dissolving in DMSO:

    • Add the calculated volume of high-purity DMSO to the tube containing the compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates.

  • Ensuring Complete Solubilization (if necessary):

    • If particulates remain, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (to no more than 37°C) can also be employed, but caution should be exercised to avoid compound degradation.

  • Storage of Stock Solution:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes or vials to prevent moisture absorption and degradation.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex check 4. Visual Inspection vortex->check sonicate 5. Sonicate/Warm (Optional) check->sonicate Particulates Remain aliquot 6. Aliquot check->aliquot Completely Dissolved sonicate->check store 7. Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Preparation of Working Solutions and Considerations for Aqueous Media

For most in vitro assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium. This step is where solubility challenges often arise.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent. This is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period.

  • Kinetic Solubility: The concentration at which a compound, introduced from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous medium. This is the more relevant measure for most in vitro assays.[3] Kinetic solubility values are often higher than thermodynamic solubility because the rapid dilution can create a supersaturated solution that may remain stable for the duration of the assay.[3]

Protocol for Preparing Working Solutions

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilutions (Recommended): To minimize precipitation, it is best to perform serial dilutions rather than a single large dilution.

    • First, create an intermediate dilution of the stock solution in DMSO or the final aqueous medium.

    • Then, add the intermediate dilution to the final volume of the assay buffer or cell culture medium.

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the assay as low as possible to avoid solvent-induced artifacts and cytotoxicity.

    • A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[4]

    • Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Precipitation in In Vitro Assays

Precipitation of the test compound during an assay is a common problem that can lead to inaccurate and unreliable results.

Common Causes and Mitigation Strategies
CauseMitigation Strategy
Exceeding Kinetic Solubility Determine the kinetic solubility of the compound in your specific assay medium. If the desired concentration is too high, consider reformulating with solubilizing agents (e.g., cyclodextrins, surfactants), but be mindful of their potential effects on the assay.
pH Effects For basic compounds like 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, solubility is pH-dependent. Ensure the pH of your assay buffer is in a range where the compound is sufficiently soluble.
Interaction with Media Components Components of cell culture media, such as proteins and salts, can sometimes induce precipitation. If this is suspected, a simpler buffer system may be necessary for initial biochemical assays.
Temperature Changes Moving solutions between different temperatures can cause precipitation. Allow solutions to equilibrate to the assay temperature before use. Avoid repeated freeze-thaw cycles of stock solutions.

Logical Flow for Troubleshooting Precipitation

G cluster_troubleshoot Troubleshooting Precipitation precip Precipitation Observed in Assay check_conc 1. Check Final Concentration vs. Kinetic Solubility precip->check_conc check_dmso 2. Verify Final DMSO Concentration check_conc->check_dmso check_ph 3. Assess pH of Assay Medium check_dmso->check_ph check_media 4. Evaluate Media Components check_ph->check_media

Caption: A logical flow for troubleshooting compound precipitation.

Impact of DMSO on In Vitro Assays

While an excellent solvent, DMSO is not inert and can have direct effects on biological systems.

Cytotoxicity

High concentrations of DMSO can be toxic to cells. The cytotoxic threshold is cell-line dependent, but generally, concentrations above 1% can lead to significant cell death. It is always recommended to perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum tolerated concentration.

Assay Interference

DMSO can also interfere with assay components, such as enzymes or detection reagents. It is essential to validate your assay with the intended final DMSO concentration to ensure that it does not affect the assay readout.

Summary and Best Practices

  • Characterize Your Compound: Whenever possible, obtain or predict key physicochemical properties like pKa and logP to guide solubility studies.

  • Use High-Purity DMSO: Prepare concentrated stock solutions in anhydrous, high-purity DMSO.

  • Store Properly: Aliquot stock solutions and store them at -20°C or -80°C to maintain stability and prevent contamination.

  • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assays below 0.5%, and ideally at or below 0.1%.

  • Include Controls: Always run a vehicle control with the same final DMSO concentration as your test samples.

  • Be Vigilant for Precipitation: Visually inspect your assay plates for any signs of compound precipitation. If observed, troubleshoot accordingly.

By following these guidelines, researchers can improve the quality and reproducibility of their in vitro data when working with 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine and other bioactive small molecules.

References

  • Washington State University Institutional Animal Care and Use Committee. (n.d.). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(1), 78-85.
  • Zhang, Z., et al. (2018). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. BMC Biotechnology, 18(1), 1-10.

Sources

Troubleshooting & Optimization

Navigating the Nuances of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (CAS No. 856973-81-4). As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and successful application of this bioactive small molecule in your experiments.

Core Concepts: Understanding the Molecule's Vulnerabilities

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring and a methylpiperazine moiety. This structure, while conferring desirable bioactivity, also presents specific stability challenges. The primary areas of concern are susceptibility to oxidation, particularly at the piperazine nitrogen, and potential degradation under harsh pH conditions or upon prolonged exposure to light. Understanding these intrinsic properties is the foundation of proper handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Based on data for structurally similar compounds, such as 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, storage at room temperature under an inert atmosphere is recommended.[1] For extended storage, refrigeration (2-8°C) is advisable to minimize the risk of slow degradation over time. A desiccator can be used to ensure a dry environment.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. If you must store the compound in solution, it is crucial to use anhydrous, aprotic solvents. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary (i.e., less than 24 hours), store the solution at -20°C. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C can mitigate degradation from repeated freeze-thaw cycles. Always purge the vial with an inert gas like argon or nitrogen before sealing.

Q3: Is 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine sensitive to light?

Yes, compounds containing aromatic heterocyclic rings like pyrimidine can be photosensitive. To prevent photochemical degradation, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: What solvents are recommended for dissolving this compound?

Based on its chemical structure, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, DMSO is a common choice. However, always use the lowest necessary concentration of DMSO as it can have its own effects on cells.

Troubleshooting Guide: Addressing Common Stability-Related Issues

Observed Problem Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to reduced potency or the presence of interfering byproducts.1. Verify the age and storage conditions of your compound stock. 2. Perform a purity check using HPLC or LC-MS. 3. Prepare fresh solutions from a new or validated stock of the compound.
Discoloration of the solid compound (e.g., from white/off-white to yellow or brown). This can be a sign of oxidation or other forms of degradation.1. Do not use the discolored compound if quantitative accuracy is critical. 2. Consider repurification if a significant amount of material is affected. 3. Review your storage protocol to ensure it is being stored under an inert atmosphere and protected from light.
Precipitation of the compound from a solution upon storage. The compound may have limited solubility in the chosen solvent, or the solution may be supersaturated. Temperature fluctuations during storage can also cause precipitation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated solution. 3. Ensure the storage temperature is appropriate for the solvent used.
Appearance of new peaks in HPLC or LC-MS analysis of a stored solution. This indicates the formation of degradation products. A common degradation pathway for N-arylpiperazines is N-dealkylation.[2][3]1. Identify the degradation products if possible using mass spectrometry. 2. Discard the degraded solution and prepare a fresh stock. 3. Re-evaluate your solution storage conditions; consider lower temperatures and the use of an inert atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis:

    • Integrate the peak areas to determine the purity of the compound. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizing Stability: A Decision-Making Workflow

The following flowchart illustrates a logical workflow for handling and troubleshooting stability issues with 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

StabilityWorkflow Workflow for Handling and Stability Assessment start Receive or Synthesize Compound check_appearance Visually Inspect for Color and Form start->check_appearance is_discolored Discolored or Clumped? check_appearance->is_discolored quarantine Quarantine for Purity Analysis is_discolored->quarantine Yes store_solid Store Solid Under Inert Gas, Protected from Light, at 2-8°C is_discolored->store_solid No purity_check Perform Purity Check (e.g., HPLC) quarantine->purity_check prepare_solution Prepare Fresh Solution (e.g., in DMSO) store_solid->prepare_solution immediate_use For Immediate Use? prepare_solution->immediate_use use_experiment Use in Experiment immediate_use->use_experiment Yes store_solution Aliquot and Store at -20°C (short-term) or -80°C (long-term) under Inert Gas immediate_use->store_solution No troubleshoot Inconsistent Experimental Results? use_experiment->troubleshoot store_solution->use_experiment troubleshoot->purity_check Yes end Proceed with Confidence troubleshoot->end No is_pure Purity Acceptable? purity_check->is_pure is_pure->quarantine No is_pure->end Yes

Caption: Decision workflow for proper handling and stability assessment.

References

  • CP Lab Safety. 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Available at: [Link].

  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available at: [Link].

  • Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.
  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link].

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link].

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link].

  • Google Patents. US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • National Center for Biotechnology Information. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link].

  • PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. Available at: [Link].

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link].

  • Biointerface Research in Applied Chemistry. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Available at: [Link].

  • Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - European Patent Office - EP 3957637 A1. Available at: [Link].

  • PubMed. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Available at: [Link].

  • National Center for Biotechnology Information. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Available at: [Link].

  • ResearchGate. (PDF) Pyrimidines: Synthesis & QSAR Study. Available at: [Link].

  • ResearchGate. Preparation of 1-amino-4-methylpiperazine. Available at: [Link].

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link].

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available at: [Link].

  • Google Patents. AU2016302384A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.

Sources

Technical Support Center: Improving the Selectivity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine derivatives. This scaffold, famously the core of Imatinib, is a cornerstone of modern kinase inhibitor design.[1][2] However, its inherent flexibility and ability to interact with the highly conserved ATP-binding site of kinases often lead to challenges with selectivity.[3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. It provides not just protocols, but the underlying medicinal chemistry principles to help you make informed decisions in your selectivity enhancement campaigns.

Section 1: Foundational Concepts & Frequently Asked Questions

Q1: What are the primary structural determinants of selectivity for the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold?

Answer: The selectivity of this scaffold is a composite of interactions from its three main components. Understanding the role of each is critical for rational design.

  • The 2-Aminopyrimidine Core: This is the "hinge-binding" motif. It typically forms one or two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine of ATP.[4] Because the hinge region is highly conserved across the kinome, this core alone does not provide much selectivity.[3]

  • The Phenylamino Linker (at C4): This unit connects the pyrimidine core to the rest of the molecule. Substitutions on this phenyl ring are critical. They can be engineered to create steric clashes with non-target kinases or form specific, favorable interactions with unique residues in the target kinase's active site.

  • The 4-Methylpiperazine Group: This moiety is primarily solvent-exposed and is a major contributor to the compound's physicochemical properties, especially solubility. While it doesn't usually make deep, specific contacts within the active site, its conformation and interactions at the solvent front can influence the overall binding kinetics and selectivity profile. Theoretical calculations have shown a low propensity for the methyl-connected nitrogen to participate in hydrogen bonding.[1]

Below is a diagram illustrating these key functional regions of the scaffold.

cluster_Scaffold 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Derivative cluster_Regions Key Regions for Selectivity Modulation Scaffold General Scaffold Hinge Hinge-Binding (2-Aminopyrimidine) - Core affinity - Low selectivity contribution Selectivity Selectivity Pocket (Phenylamino Substituents) - Exploit unique residues - Steric hindrance for off-targets Solvent Solvent-Exposed Region (4-Methylpiperazine) - Modulates solubility & PK - Can influence off-target profile G start Problem: Poor Selectivity Profile (Hit on Kinases A, B, C) step1 Step 1: Structural Analysis - Obtain or model co-crystal structures of inhibitor with Kinases A, B, & C. start->step1 step2 Step 2: Identify Differences - Compare ATP binding pockets. - Look for differences in residue size, charge, or hydrophobicity near your compound. step1->step2 step3 Step 3: Formulate Hypothesis - e.g., 'A bulky methoxy group on the phenyl ring clashes with Phe317 in Kinase B but fits into a pocket near Thr315 in Kinase A.' step2->step3 step4 Step 4: Rational Synthesis - Synthesize a small, focused set of analogues based on your hypothesis. step3->step4 step5 Step 5: Re-evaluate Selectivity - Screen new compounds against Kinases A, B, and C. - Assess potency and selectivity gain. step4->step5 outcome1 Success: Selectivity Improved (>10-fold window) step5->outcome1 Desired Outcome outcome2 Failure: Selectivity Unchanged or Lost Potency step5->outcome2 Common Outcome reiterate Re-analyze & Formulate New Hypothesis (e.g., target solvent front) outcome2->reiterate reiterate->step4

Sources

Validation & Comparative

A Comparative Guide to Imatinib and Second-Generation Bcr-Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a paradigm shift, particularly in the management of Chronic Myeloid Leukemia (CML). The discovery of Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, revolutionized treatment for a disease that was once managed with limited success. At the heart of Imatinib's structure lies the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine moiety, a key pharmacophore contributing to its binding and inhibitory activity. This guide provides a detailed comparison of Imatinib and its second-generation successors, Dasatinib and Nilotinib, focusing on their mechanisms of action, kinase selectivity, cellular efficacy, and the experimental methodologies used for their evaluation.

The Central Role of the Bcr-Abl Kinase in CML

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation, the Philadelphia chromosome, which results in the fusion of the breakpoint cluster region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[1] This fusion creates the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical dependency for CML cells, making it an ideal therapeutic target.[2]

Mechanism of Action: A Tale of Two Conformations

Kinase inhibitors are broadly classified based on their binding to the kinase domain's conformation. The activation loop of a kinase can adopt an "in" (active) or "out" (inactive) conformation, governed by the position of the Asp-Phe-Gly (DFG) motif.[1]

Imatinib and Nilotinib are classified as Type II inhibitors, binding to the inactive "DFG-out" conformation of the Abl kinase domain.[3] This mode of action stabilizes the inactive state, preventing the kinase from adopting its active conformation required for ATP binding and substrate phosphorylation.[1]

Dasatinib , in contrast, is a Type I inhibitor, capable of binding to the active "DFG-in" conformation of the Abl kinase.[3] This allows Dasatinib to inhibit the kinase regardless of its activation state. This difference in binding mode contributes to Dasatinib's broader spectrum of activity against many Imatinib-resistant Bcr-Abl mutations.

cluster_imatinib_nilotinib Imatinib & Nilotinib (Type II) cluster_dasatinib Dasatinib (Type I) Inactive Abl (DFG-out) Inactive Abl (DFG-out) Inhibition_IN Inactive Abl (DFG-out)->Inhibition_IN Binding Stabilized Inactive State Stabilized Inactive State Inhibition_IN->Stabilized Inactive State Stabilization Active Abl (DFG-in) Active Abl (DFG-in) Inhibition_A Active Abl (DFG-in)->Inhibition_A Binding Inhibited Active State Inhibited Active State Inhibition_A->Inhibited Active State Inhibition Start Start Prepare Kinase Reaction Prepare kinase reaction mix: - Recombinant Bcr-Abl enzyme - Kinase buffer - ATP - Biotinylated peptide substrate Start->Prepare Kinase Reaction Add Inhibitor Add varying concentrations of Imatinib, Dasatinib, or Nilotinib Prepare Kinase Reaction->Add Inhibitor Incubate Incubate at 30°C for 60 minutes Add Inhibitor->Incubate Stop Reaction Stop reaction with EDTA Incubate->Stop Reaction Transfer to Plate Transfer reaction mixture to a streptavidin-coated microplate Stop Reaction->Transfer to Plate Wash Wash plate to remove unbound components Transfer to Plate->Wash Add Antibody Add a europium-labeled anti-phosphotyrosine antibody Wash->Add Antibody Incubate and Wash Incubate, then wash away unbound antibody Add Antibody->Incubate and Wash Add Enhancement Solution Add enhancement solution Incubate and Wash->Add Enhancement Solution Read Fluorescence Read time-resolved fluorescence Add Enhancement Solution->Read Fluorescence End End Read Fluorescence->End

Figure 2: Workflow for a non-radioactive Bcr-Abl kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl enzyme with a biotinylated peptide substrate (e.g., Abltide) in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the kinase inhibitors (Imatinib, Dasatinib, Nilotinib) or DMSO as a vehicle control.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C.

  • Stop Reaction: Terminate the reaction by adding EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Detect the level of phosphorylation using a specific anti-phosphotyrosine antibody conjugated to a detectable molecule (e.g., horseradish peroxidase or a fluorescent probe).

  • Data Analysis: Calculate the IC50 value for each inhibitor, which represents the concentration required to inhibit 50% of the kinase activity.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value for each inhibitor.

Western Blotting for Downstream Signaling

Western blotting can be used to assess the phosphorylation status of downstream targets of Bcr-Abl, such as CrkL, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.

Protocol:

  • Cell Treatment and Lysis: Treat CML cells with the kinase inhibitors for a short period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To ensure equal protein loading, re-probe the membrane with an antibody for total CrkL or a housekeeping protein like GAPDH.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-CrkL in treated versus untreated cells.

Start Start Cell Treatment Treat CML cells with kinase inhibitors Start->Cell Treatment Cell Lysis Lyse cells in buffer with phosphatase inhibitors Cell Treatment->Cell Lysis Protein Quantification Quantify protein concentration Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer proteins to a membrane SDS-PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary Antibody Incubate with anti-p-CrkL antibody Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detection Detect chemiluminescence Secondary Antibody->Detection Analysis Quantify band intensity Detection->Analysis End End Analysis->End

Figure 3: Western blotting workflow for p-CrkL detection.

Conclusion

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold is a cornerstone of the pioneering kinase inhibitor Imatinib. While highly effective, the development of second-generation inhibitors like Dasatinib and Nilotinib has provided crucial alternatives with enhanced potency and activity against many Imatinib-resistant Bcr-Abl mutations. Dasatinib stands out for its high potency and broad-spectrum activity, while Nilotinib offers a more potent and refined version of Imatinib's targeting profile. The choice between these inhibitors depends on a careful consideration of the patient's individual clinical and molecular profile. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future kinase inhibitors, ensuring scientific rigor in the quest for more effective and personalized cancer therapies.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. (2007). Blood, 110(11), 3624.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). Cells, 11(15), 2370.
  • Mealing, S., Barcena, L., Hawkins, N., Clark, J., Eaton, V., Hirji, I., & Davis, C. (2013). The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis.
  • Jiang, Q., et al. (2021). Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study. Frontiers in Oncology, 11, 764282.
  • The IC50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sofer, G., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 16(10), 1349–1352.
  • Western blotting. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Haouala, A., et al. (2011). Drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood, 117(8), e75-e87.
  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). Journal of Immunology Research, 2017, 6569781.
  • Imatinib (oral route). (2023). Mayo Clinic. Retrieved January 26, 2026, from [Link]

  • Burgess, M. R., et al. (2005). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • Yamakawa, Y., et al. (2014). Distinct interaction of nilotinib and imatinib with P-Glycoprotein in intracellular accumulation and cytotoxicity in CML Cell Line K562 cells. Biological & Pharmaceutical Bulletin, 37(8), 1363-1369.
  • Comparison of imatinib and nilotinib (AMN107) iC 50 values for blocking... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. (2020). Genes, 11(11), 1349.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase hinge region, a critical interaction for therapeutic efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising class of compounds: 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine analogs. By examining the available data on this core structure and its closely related analogs, we aim to elucidate the key structural determinants for potent and selective kinase inhibition, offering a valuable resource for the rational design of next-generation therapeutics.

The Privileged Scaffold: Unpacking the Core Structure

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is comprised of three key pharmacophoric elements: the 2-aminopyrimidine hinge-binding motif, the solubilizing and often activity-modulating 4-(4-methylpiperazin-1-yl) group, and a variable substituent at the 2-amino position, which is the primary vector for exploring chemical space and achieving target selectivity.

The 2-aminopyrimidine moiety is a well-established "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The 4-(4-methylpiperazin-1-yl) group is frequently incorporated into drug candidates to enhance aqueous solubility and can also contribute to target engagement and improved pharmacokinetic properties.[4][5] The substituent on the 2-amino group is where the majority of structural diversity is introduced, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Regions

To understand the SAR of this scaffold, we will dissect it into three key regions and analyze the impact of modifications in each, drawing on data from published studies on closely related analogs.

Region 1: The 2-Amino Substituent - The Key to Selectivity

The nature of the substituent at the 2-amino position is arguably the most critical determinant of a compound's potency and selectivity profile. This group typically projects into the solvent-exposed region of the ATP-binding pocket, allowing for significant structural variation.

A notable example can be found in the development of pyrido[2,3-d]pyrimidine-based inhibitors. In a study by Reddy et al., the introduction of a 4-(4-methylpiperazin-1-yl)-phenylamino group at the 2-position of a pyridopyrimidine core resulted in a potent multi-kinase inhibitor, 7x, with significant activity against CDK4/CYCLIN D1 and ARK5.[4][5] This highlights the importance of an extended, substituted phenyl ring at this position for achieving high potency.

Analog 2-Amino Substituent Key Kinase Targets IC50 (nM) Reference
7x 4-(4-methylpiperazin-1-yl)-phenylaminoCDK4/CYCLIN D1, ARK5~30-100 (cellular apoptosis)[4][5]
Imatinib N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideBCR-ABL-

Table 1: Comparison of 2-amino substituents and their impact on kinase inhibition.

Region 2: The Pyrimidine Core - The Hinge-Binding Anchor

While the 2-aminopyrimidine is the primary hinge-binding element, modifications to the pyrimidine ring itself can influence activity. Fusing the pyrimidine to other ring systems, such as in the pyrido[2,3-d]pyrimidines, can alter the geometry of the hinge interaction and provide additional points of contact within the ATP-binding site.[4][5]

Region 3: The 4-Piperazinyl Moiety - The Solubility and Selectivity Modulator

The 4-(4-methylpiperazin-1-yl) group is a common feature in many kinase inhibitors, valued for its contribution to aqueous solubility. However, its role extends beyond simply improving physicochemical properties. The nitrogen of the methylpiperazine can engage in hydrogen bonding or ionic interactions with residues in the solvent-accessible region of the kinase. Furthermore, modifications to the piperazine ring can impact selectivity. For instance, replacing the methyl group with larger or more functionalized substituents can lead to interactions with specific sub-pockets, thereby enhancing selectivity for certain kinases.

Comparative Analysis with Alternative Scaffolds

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold demonstrates a favorable balance of properties. However, it is crucial to consider alternative approaches to kinase inhibition.

  • 2,4-Disubstituted Pyrimidines: This class of compounds has also yielded potent kinase inhibitors. For example, a series of 2,4-disubstituted pyrimidines were identified as novel KDR kinase inhibitors.[6] The SAR of these compounds often revolves around the nature of the substituents at both the 2 and 4 positions, offering a different vector for optimization.

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system serves as a bioisostere for the purine core of ATP and has been successfully employed in the design of inhibitors for a variety of kinases, including SRC family kinases and EGFR.[2][7]

The choice of scaffold ultimately depends on the specific kinase target and the desired selectivity profile. The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold offers a robust starting point with a clear rationale for its interaction with the kinase hinge and ample opportunity for diversification at the 2-amino position.

Experimental Protocols for Evaluation

To facilitate the comparison and development of novel analogs based on this scaffold, we provide the following detailed experimental protocols.

Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Analogs

A general synthetic route to access these analogs involves the nucleophilic aromatic substitution of a suitable 2-chloro or 2-methanesulfonyl-pyrimidine with the desired amine.[8]

Synthesis A 2,4-Dichloropyrimidine C 4-(4-Methylpiperazin-1-yl)-2-chloropyrimidine A->C Nucleophilic Substitution (e.g., DIPEA, NMP) B 1-Methylpiperazine B->C E 4-(4-Methylpiperazin-1-yl)-N-R-pyrimidin-2-amine (Final Product) C->E Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed coupling or direct substitution) D R-NH2 (Desired Amine) D->E

Caption: General synthetic scheme for 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine analogs.

Step-by-Step Protocol:

  • Synthesis of 4-(4-Methylpiperazin-1-yl)-2-chloropyrimidine: To a solution of 2,4-dichloropyrimidine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add 1-methylpiperazine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Coupling with the Desired Amine: The purified 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine is then coupled with the desired amine (R-NH2). This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or direct nucleophilic aromatic substitution under thermal or microwave conditions.

  • Final Purification: The final product is purified by column chromatography or preparative HPLC to yield the desired 4-(4-methylpiperazin-1-yl)-N-R-pyrimidin-2-amine analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

Kinase_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Kinase + Inhibitor (Test Compound) C Incubate at 30°C A->C B Substrate + ATP B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F Western_Blot A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-protein) E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Standard workflow for Western blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The well-defined role of the 2-aminopyrimidine in hinge binding, coupled with the favorable properties imparted by the 4-(4-methylpiperazin-1-yl) moiety, provides a solid foundation for further optimization. The key to unlocking the full potential of this scaffold lies in the systematic exploration of diverse substituents at the 2-amino position to achieve desired potency and selectivity profiles.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wide range of substituents at the 2-amino position is needed to build a robust SAR model for this specific scaffold.

  • Structural Biology: Obtaining crystal structures of these analogs in complex with their target kinases will provide invaluable insights for rational drug design.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for identifying candidates with favorable drug-like properties.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of human diseases to assess their therapeutic potential.

By leveraging the knowledge outlined in this guide and pursuing these future directions, researchers can continue to advance the development of innovative and effective kinase inhibitors based on the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold for the treatment of cancer and other diseases.

References

Please note that for the purpose of this guide, the reference list has been compiled from the search results and may not be exhaustive. Researchers are encouraged to conduct their own comprehensive literature searches.

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., Billa, V. K., Subbaiah, D. R. C. V., Bharathi, E. V., Vasquez-Del Carpio, R., Padgaonkar, A., Baker, S. J., & Reddy, E. P. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., Billa, V. K., Subbaiah, D. R. C. V., Bharathi, E. V., Vasquez-Del Carpio, R., Padgaonkar, A., Baker, S. J., & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4)
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025, August 8).
  • 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. (n.d.). PubMed.
  • In vitro JAK kinase activity and inhibition assays. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (n.d.).
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (n.d.). Cell Signaling Technology.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Kinase Inhibitors and Cell Viability Assay. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... (n.d.).
  • Cell viability assays. (n.d.). Abcam.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.).
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2025, August 6).
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.).
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube.

Sources

In Vivo Efficacy of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core has garnered significant attention due to its potential to yield potent and selective kinase inhibitors. This guide provides a comprehensive in vivo efficacy comparison of a representative derivative from this class, FN-1501, with established frontline treatments for leukemia, namely Imatinib, Dasatinib, and Nilotinib. We will delve into the experimental data that underpins their performance, the methodologies for their evaluation, and the mechanistic rationale behind their therapeutic application.

A New Contender in Leukemia Treatment: FN-1501

FN-1501 is a novel kinase inhibitor that incorporates the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine moiety. It has demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs)[1]. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making it a prime target for therapeutic intervention.

In Vivo Efficacy of FN-1501 in an AML Xenograft Model

A pivotal study evaluated the in vivo anti-tumor activity of FN-1501 in a nude mouse model bearing MV4-11 human AML xenografts, which harbor the FLT3-ITD mutation. The study revealed that FN-1501 can induce tumor regression at a dose of 15 mg/kg, showcasing its potential as a potent anti-leukemic agent[1]. Furthermore, acute toxicity studies in mice determined the LD50 of FN-1501 to be 186 mg/kg, suggesting a more favorable safety profile compared to another kinase inhibitor, AT7519 (LD50: 32 mg/kg)[1].

Established Tyrosine Kinase Inhibitors: The Competitive Landscape

To contextualize the performance of FN-1501, it is essential to compare it with the established tyrosine kinase inhibitors (TKIs) used in the treatment of leukemia, particularly Chronic Myeloid Leukemia (CML), where the BCR-ABL fusion protein is the key driver.

Imatinib , the first-in-class BCR-ABL inhibitor, revolutionized the treatment of CML[2]. It has demonstrated remarkable efficacy in inducing durable hematologic and cytogenetic responses in CML patients.

Dasatinib and Nilotinib are second-generation TKIs developed to overcome Imatinib resistance and to offer more potent BCR-ABL inhibition. In vivo studies have shown that Dasatinib is significantly more potent than Imatinib against unmutated BCR-ABL.

It is crucial to note that direct head-to-head in vivo studies of FN-1501 against Imatinib, Dasatinib, or Nilotinib in the same experimental setting are not publicly available. The following comparison is, therefore, a synthesis of data from separate studies and should be interpreted with this limitation in mind.

Comparative Efficacy and Safety Profile

CompoundTarget Kinase(s)Cancer ModelDosing RegimenKey In Vivo Efficacy ResultsAcute Toxicity (LD50 in mice)
FN-1501 FLT3, CDK2, CDK4, CDK6MV4-11 AML Xenograft15 mg/kgTumor regression186 mg/kg[1]
Imatinib BCR-ABL, c-KIT, PDGFRCML modelsVariesProlonged survival, though some refractory cases[2]Not specified in provided abstracts
Dasatinib BCR-ABL, SRC familyCML modelsVariesMore potent than Imatinib against unmutated BCR-ABLNot specified in provided abstracts
Nilotinib BCR-ABLKcl-22 CML Xenograft10 mg/kg (5 days)Significant reduction in tumor burdenNot specified in provided abstracts

Delving into the Experimental Rationale: In Vivo Efficacy Assessment

The evaluation of in vivo efficacy for kinase inhibitors is a critical step in preclinical development. The choice of animal model, dosing regimen, and endpoint measurements are all pivotal for generating meaningful and translatable data.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-study Preparation cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Data Collection & Analysis cell_culture Cell Line Culture (e.g., MV4-11 for AML) tumor_implantation Subcutaneous or Intravenous Injection cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->tumor_implantation tumor_monitoring Tumor Volume Measurement tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization dosing Drug Administration (e.g., Oral Gavage) randomization->dosing endpoint Endpoint Determination (e.g., Tumor Size, Survival) dosing->endpoint data_analysis Statistical Analysis endpoint->data_analysis

Caption: A generalized workflow for in vivo efficacy testing of kinase inhibitors.

Step-by-Step Methodology for a Xenograft Study
  • Cell Line Selection and Culture: The choice of the cancer cell line is paramount and should be driven by the molecular target of the drug. For a FLT3 inhibitor like FN-1501, a cell line endogenously expressing a mutated and activated form of FLT3, such as MV4-11 (FLT3-ITD), is an appropriate choice. Cells are cultured under sterile conditions in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model Selection: Immunocompromised mice, such as nude or SCID mice, are commonly used for xenograft studies as they do not reject human tumor cells. The choice of strain can influence tumor take rate and growth kinetics. Animals are acclimatized to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: For solid tumors, cultured cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to support initial tumor growth. A specific number of cells (e.g., 5 x 10^6 cells) is then injected subcutaneously into the flank of each mouse. For leukemia models, intravenous injection is often preferred to mimic systemic disease.

  • Tumor Growth Monitoring and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), their volume is measured regularly using calipers (Volume = 0.5 x Length x Width²). When the average tumor volume reaches the desired size, the animals are randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle that ensures its solubility and stability. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., once daily, twice daily) are determined based on the pharmacokinetic properties of the compound.

  • Efficacy and Toxicity Monitoring: Throughout the study, tumor volumes and body weights are measured regularly. Animal health is also monitored for any signs of toxicity.

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis may also be performed. Statistical analysis is used to determine the significance of the observed differences.

Mechanistic Insights: The Signaling Pathways at Play

The efficacy of these kinase inhibitors is rooted in their ability to block the signaling pathways that drive cancer cell proliferation and survival.

G cluster_0 FLT3 Signaling Pathway (AML) cluster_1 BCR-ABL Signaling Pathway (CML) FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation FN1501 FN-1501 FN1501->FLT3 Inhibits BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Leukemogenesis Leukemogenesis RAS_RAF_MEK_ERK->Leukemogenesis PI3K_AKT->Leukemogenesis JAK_STAT->Leukemogenesis TKIs Imatinib, Dasatinib, Nilotinib TKIs->BCR_ABL Inhibits

Caption: Simplified signaling pathways targeted by FN-1501 and BCR-ABL inhibitors.

In AML with FLT3 mutations, the constitutive activation of the FLT3 receptor leads to the downstream activation of pro-survival and proliferative pathways such as STAT5, AKT, and ERK. FN-1501, by inhibiting FLT3, effectively shuts down these signals, leading to apoptosis of the cancer cells[1].

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. Imatinib, Dasatinib, and Nilotinib all target the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and blocking these oncogenic signals.

Conclusion and Future Directions

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold, exemplified by FN-1501, holds significant promise for the development of novel kinase inhibitors. The in vivo data for FN-1501 in an AML model is encouraging, demonstrating potent anti-tumor activity and a favorable safety profile. While a direct comparative study is lacking, the available data suggests that derivatives from this class could be competitive with, or even superior to, existing therapies in specific cancer contexts.

Future research should focus on head-to-head in vivo comparisons of these emerging derivatives with standard-of-care agents in relevant preclinical models. Furthermore, exploring the efficacy of these compounds in combination therapies could unlock synergistic effects and provide new avenues for treating resistant cancers. The continued exploration of this chemical space is a promising endeavor in the ongoing quest for more effective and less toxic cancer treatments.

References

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031–1037. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidin-Amine Scaffold in Kinase Inhibition

The 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its remarkable success stems from the pyrimidin-amine core, which adeptly mimics the adenine moiety of ATP, enabling it to form critical hydrogen bonds with the kinase hinge region—a conserved motif in the ATP-binding pocket. This foundational interaction is a hallmark of many Type I and Type II kinase inhibitors.

A prime example of a therapeutic agent built upon a similar principle is Imatinib, the first-in-class tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML).[1][2] Imatinib specifically targets the BCR-ABL fusion protein, the oncogenic driver of CML.[3] Its structure, while more complex, incorporates the essential N-phenyl-pyrimidin-2-amine pharmacophore that dictates its binding mode. The 4-methylpiperazine group, a common feature in this class, enhances solubility and provides an additional interaction point, often extending into the solvent-exposed region of the kinase.

However, the therapeutic efficacy and safety of a kinase inhibitor are not solely defined by its on-target potency. The broader cross-reactivity profile—its interactions with unintended kinase targets across the human kinome—is a critical determinant of its clinical utility. This "polypharmacology" can be a double-edged sword, leading to unexpected therapeutic benefits or dose-limiting toxicities.[4] This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, offering insights into their selectivity and the experimental methodologies used to characterize it.

Mechanism of Action: Targeting Kinase Conformations

Inhibitors featuring the pyrimidin-amine scaffold predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. A key aspect of their selectivity is their ability to recognize and bind to specific conformational states of the kinase.

For instance, Imatinib is a Type II inhibitor, meaning it preferentially binds to the inactive "DFG-out" conformation of the Abl kinase domain.[5] In this state, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that Imatinib exploits for high-affinity binding (Kd ~10 nM).[6] This conformational selectivity is a major contributor to its specificity, as not all kinases can adopt this DFG-out state.[5] In contrast, other inhibitors might target the active "DFG-in" conformation, leading to a different selectivity profile.[5]

Comparative Cross-Reactivity Analysis

To understand the selectivity of this inhibitor class, we will compare the kinome profiles of three prominent TKIs used in CML treatment: Imatinib, the first-generation standard; Nilotinib, a second-generation inhibitor designed for greater potency and to overcome Imatinib resistance[7][8]; and Dasatinib, another second-generation inhibitor with a distinct structural scaffold and cross-reactivity profile.[9]

While Imatinib is considered relatively selective, it is known to inhibit other tyrosine kinases, including KIT and PDGF-R, which accounts for its efficacy in gastrointestinal stromal tumors (GIST).[3][8] Nilotinib was designed based on the Imatinib structure to achieve a tighter fit in the ABL binding pocket, resulting in higher potency and a somewhat more selective profile, though it also retains activity against KIT and PDGFRα.[8] Dasatinib, conversely, is a multi-kinase inhibitor known for its broad activity against numerous tyrosine and serine/threonine kinases, including the Src family kinases.[9][10]

Table 1: Comparative Kinase Inhibition Profile (Dissociation Constants - Kd in nM)

Kinase TargetImatinib (Kd, nM)Nilotinib (Kd, nM)Dasatinib (Kd, nM)
ABL1 25200.25
KIT 1001100.79
PDGFRA 160697.1
PDGFRB 1301301.1
SRC >10,000>10,0000.56
LCK >10,000>10,0000.22
DDR1 3,10021 2.6
EPHA2 1,9003,3001.3
VEGFR2 >10,000>10,00030

Data presented is a representative compilation from publicly available kinome scan datasets. Absolute values may vary between different assay platforms and conditions. Lower Kd values indicate higher binding affinity.

Analysis of Selectivity:

  • Imatinib shows high affinity for its primary targets ABL1, KIT, and PDGFR. Its lack of affinity for SRC family kinases (>10,000 nM) is a key differentiator.[3]

  • Nilotinib demonstrates improved potency against ABL1 and maintains activity against KIT and PDGFRs.[8] Notably, it gains high affinity for the discoidin domain receptor (DDR1), an off-target not strongly engaged by Imatinib.[9] Like Imatinib, it is highly selective against Src family kinases.

  • Dasatinib exhibits potent, sub-nanomolar affinity for ABL1, KIT, and PDGFRs, but also for Src family kinases (SRC, LCK).[11][12] Its profile is significantly broader, covering a larger number of kinases with high affinity, which explains both its efficacy in certain resistant cases and its different side-effect profile.[9]

This comparison underscores a critical concept in drug development: structural modifications to a core scaffold can dramatically alter the cross-reactivity profile. While Nilotinib was an optimization of the Imatinib scaffold for higher potency, Dasatinib represents a structurally distinct inhibitor with a much broader target space.[2][9]

Experimental Protocols for Profiling Cross-Reactivity

Accurate determination of a compound's cross-reactivity is fundamental. Below are detailed protocols for two gold-standard methodologies: broad-panel biochemical screening and cellular target engagement.

Biochemical Kinome Profiling: KINOMEscan™

The KINOMEscan™ platform is a high-throughput competition binding assay used to quantitatively measure the interaction between a test compound and a large panel of kinases (often >450).[13][14][15] The principle does not rely on enzymatic activity but on direct binding affinity, providing dissociation constants (Kd) as a measure of potency.

Causality of Experimental Choices:

  • ATP-Independent: The assay is performed in the absence of ATP, which means it measures the true thermodynamic binding affinity of the inhibitor to the kinase's active site, unlike IC50 values from activity assays, which can be influenced by ATP concentration.[16]

  • Competition Principle: Using a competition format with a known, immobilized ligand allows for a standardized and highly reproducible measurement across hundreds of kinases simultaneously.

  • qPCR Readout: The use of a DNA tag on the kinase and a quantitative PCR (qPCR) readout provides an exceptionally wide dynamic range and high sensitivity, enabling the detection of both potent (picomolar) and weak interactions.[16]

Step-by-Step KINOMEscan™ Workflow:

  • Reagent Preparation:

    • Test compounds are solubilized in DMSO to create high-concentration stock solutions.

    • A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

    • An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).[16]

  • Assay Execution:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 µM for initial screening) are combined in assay wells.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Capture and Wash:

    • The solid support with the immobilized ligand is washed to remove any unbound kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the test compound's affinity for the kinase.

  • Elution and Quantification:

    • The bound kinase is eluted from the solid support.

    • The amount of eluted kinase is quantified by qPCR using the unique DNA tag.

  • Data Analysis:

    • Results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.

    • For hits below a certain threshold (e.g., <10% of control), a full dose-response curve is generated by running the assay with serial dilutions of the compound to determine the precise Kd value.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_data Data Analysis Compound Test Compound (in DMSO) Incubation Combine & Incubate: Compound + Kinase + Beads Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Beads Immobilized Ligand Beads Beads->Incubation Wash Wash Beads Incubation->Wash Elute Elute Kinase Wash->Elute qPCR Quantify via qPCR Elute->qPCR Kd Calculate Kd (Dose-Response) qPCR->Kd

Caption: KINOMEscan™ competitive binding assay workflow.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17][18][19]

Causality of Experimental Choices:

  • Principle of Thermal Stabilization: The core principle is that when a ligand binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[19] This provides direct evidence of physical interaction in a physiological context.

  • Intact Cells: Running the assay in intact cells ensures that compound permeability, efflux, and intracellular metabolism are all factored into the measurement of target engagement.

  • Western Blot/MS Detection: Detection via Western Blot (for specific targets) or mass spectrometry (for proteome-wide analysis) allows for flexible and specific quantification of the soluble, non-denatured protein fraction.

Step-by-Step CETSA® Workflow:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO). Incubate to allow for cell penetration and target binding.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or lysis buffer).

    • Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[20]

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Samples (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Centrifuge (Separate Soluble/Pellet) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melt Curve (Shift = Engagement) F->G

Sources

A Head-to-Head Preclinical Assessment: Benchmarking 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Against Imatinib for BCR-ABL Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of the novel small molecule, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, hereafter referred to as "Compound X," against the clinically established tyrosine kinase inhibitor, Imatinib. The core structure of Compound X is a key pharmacophore present in numerous kinase inhibitors, most notably Imatinib, the first-line therapeutic for Chronic Myeloid Leukemia (CML).[1][2] This document details the scientific rationale and step-by-step protocols for a direct comparison of potency, cellular activity, and selectivity, focusing on the primary oncogenic driver in CML, the BCR-ABL tyrosine kinase.[3][4] Methodologies include in-vitro biochemical assays to establish enzymatic inhibition (IC50), cell-based assays to confirm on-target effects and anti-proliferative activity, and broad-panel kinase screening to profile selectivity. This guide is intended for researchers in oncology and drug development, offering a robust, self-validating system for evaluating next-generation kinase inhibitors.

Introduction and Scientific Rationale

Chronic Myeloid Leukemia is a myeloproliferative disorder driven by the constitutively active BCR-ABL fusion oncoprotein, a result of the t(9;22)(q34;q11) chromosomal translocation.[5][6] This chimeric protein's deregulated tyrosine kinase activity triggers a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][8]

The therapeutic paradigm for CML was revolutionized by the development of Imatinib (Gleevec®), a small molecule inhibitor that competitively binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation.[3][4][9][10] The molecular scaffold of Imatinib includes a 2-aminopyrimidine core linked to a methylpiperazine group, a structure shared by our test article, Compound X. This structural similarity provides a strong scientific basis for a head-to-head comparison, postulating that Compound X may exhibit similar, or potentially superior, inhibitory activity against BCR-ABL.

The core objective of this guide is to answer three critical questions:

  • Biochemical Potency: How does the direct enzymatic inhibitory potency (IC50) of Compound X against ABL kinase compare to that of Imatinib?

  • Cellular Efficacy: Does the biochemical potency of Compound X translate into effective inhibition of BCR-ABL signaling and suppression of leukemia cell proliferation in a cellular context?

  • Selectivity Profile: What is the broader kinase selectivity profile of Compound X compared to Imatinib, and what potential off-target effects can be anticipated?

Answering these questions provides a foundational dataset for go/no-go decisions in a preclinical drug discovery pipeline.

Experimental Design & Workflow

The benchmarking process is structured as a multi-tiered screening cascade, moving from a purified, isolated system to a complex cellular environment. This approach allows for the systematic de-risking of the compound, ensuring that resources are focused on candidates with validated on-target activity.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity Profiling biochem In-Vitro Kinase Assay (LanthaScreen™ TR-FRET) ic50 Determine IC50 vs. ABL Kinase biochem->ic50 Potency cell_target Target Engagement Assay (Phospho-CRKL Western Blot in K562 Cells) ic50->cell_target Validate in Cells cell_viability Anti-Proliferative Assay (MTT/CellTiter-Glo® in K562 Cells) cell_target->cell_viability Functional Outcome selectivity Broad Kinome Panel Screen (e.g., 400+ Kinases) cell_viability->selectivity Assess Selectivity off_target Identify On- and Off-Targets selectivity->off_target Specificity compound_decision Go/No-Go Decision off_target->compound_decision

Caption: A tiered experimental workflow for benchmarking Compound X.

Tier 1: Biochemical Potency Assessment

Causality Behind Experimental Choice

To measure direct enzymatic inhibition, it is crucial to isolate the kinase from the complexities of a cellular environment. A biochemical assay provides the cleanest system to determine the half-maximal inhibitory concentration (IC50), a primary metric of a compound's potency.[11][12] We have selected the LanthaScreen™ Eu Kinase Binding Assay , a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Rationale for LanthaScreen™:

  • Binding, Not Activity: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[13][14] This is a direct measure of target engagement and is less susceptible to confounding factors that can affect ATP-hydrolysis-based assays (e.g., ATPase contamination, compound interference with detection reagents).

  • Robustness & Throughput: The mix-and-read format is highly amenable to automation and high-throughput screening, providing robust and reproducible data.[13]

  • ATP-Competitive Insight: As Imatinib is an ATP-competitive inhibitor, a binding displacement assay is the most direct and relevant comparison method.[4]

Detailed Experimental Protocol: ABL Kinase TR-FRET Binding Assay

Objective: To determine the IC50 value of Compound X and Imatinib against purified, recombinant human ABL1 kinase.

Materials:

  • Recombinant Human ABL1 Kinase (e.g., Thermo Fisher Scientific, Cat# PV3843)

  • LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat# PV5594)

  • Kinase Tracer 236 (e.g., Thermo Fisher Scientific, Cat# PV5592)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat# PV3574)

  • Compound X and Imatinib (as 10 mM DMSO stocks)

  • 384-well, low-volume, non-binding surface plates (e.g., Corning 384-Well Low Volume Black Round Bottom Polystyrene NBS Microplate)

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Dilution: Prepare a 12-point, 3-fold serial dilution of Compound X and Imatinib in 100% DMSO. Start from a 1 mM concentration. This will be the 100X stock plate.

  • Intermediate Dilution: Transfer 1 µL from the 100X stock plate into 24 µL of TR-FRET Dilution Buffer in a 96-well plate to create a 4X intermediate compound plate.

  • Assay Plate Preparation: Add 2.5 µL of the 4X intermediate compound dilutions to the 384-well assay plate in triplicate.[15] Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

  • Kinase/Antibody Mix Preparation: Prepare a 2X Kinase/Antibody solution in TR-FRET Dilution Buffer. For a final concentration of 5 nM Kinase and 2 nM Antibody, this solution will contain 10 nM ABL1 Kinase and 4 nM Eu-anti-GST Antibody.

  • Kinase/Antibody Addition: Add 5 µL of the 2X Kinase/Antibody mix to each well of the assay plate (excluding "no enzyme" wells).

  • Tracer Mix Preparation: Prepare a 2X Tracer solution in TR-FRET Dilution Buffer. The final concentration should be at the tracer's Kd for the kinase (e.g., 10 nM, requiring a 20 nM 2X solution).

  • Initiate Reaction: Add 2.5 µL of the 2X Tracer solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 520 nm (Acceptor/FRET) and 490 nm (Donor).[16][17]

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 490 nm).

    • Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Activity & Functional Response

Causality Behind Experimental Choice

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, high protein binding, or rapid efflux. Therefore, it is essential to validate that Compound X can engage its target in a living cell and elicit a functional anti-cancer response.

Choice of Cell Line: We will use the K562 human chronic myelogenous leukemia cell line. This is the gold-standard model for CML as it is Philadelphia chromosome-positive (Ph+) and its survival is highly dependent on BCR-ABL kinase activity.[18]

Assay 1: Target Engagement (Phospho-CRKL Western Blot): To confirm that Compound X inhibits BCR-ABL kinase activity inside the cell, we will measure the phosphorylation status of a direct and prominent downstream substrate, CRKL .[19][20] CRKL is constitutively phosphorylated on Tyrosine 207 (Y207) by BCR-ABL, and its phosphorylation level serves as a reliable pharmacodynamic biomarker of ABL kinase inhibition.[20]

Assay 2: Anti-Proliferative Effect (Cell Viability Assay): To measure the functional consequence of BCR-ABL inhibition, we will assess the impact of Compound X on the viability and proliferation of K562 cells.[21][22][23] A luminescence-based assay like CellTiter-Glo®, which quantifies ATP levels, is a highly sensitive and robust method for determining the number of metabolically active cells.[23]

G cluster_pathway Key Downstream Pathways cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) CRKL CRKL BCR_ABL->CRKL Phosphorylates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT5 STAT5 BCR_ABL->STAT5 Proliferation Increased Cell Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis STAT5->Proliferation STAT5->Apoptosis CompoundX Compound X / Imatinib CompoundX->BCR_ABL INHIBITS

Caption: Simplified BCR-ABL signaling pathway in CML cells.

Detailed Protocol: Phospho-CRKL (Y207) Western Blot

Objective: To measure the dose-dependent inhibition of BCR-ABL kinase activity by Compound X and Imatinib in K562 cells.

Materials:

  • K562 cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Compound X and Imatinib

  • RIPA Lysis Buffer with phosphatase and protease inhibitors

  • Primary Antibodies: Rabbit anti-phospho-CRKL (Tyr207) (e.g., Cell Signaling Technology #3181), Rabbit anti-total CRKL, and Mouse anti-β-Actin (loading control)

  • Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to acclimate overnight.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X or Imatinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[24]

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary anti-phospho-CRKL antibody overnight at 4°C with gentle agitation.[25]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-linked secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with total-CRKL and β-Actin antibodies to confirm equal protein loading.

Tier 3: Kinase Selectivity Profiling

Causality Behind Experimental Choice

While potent on-target activity is desired, a highly promiscuous inhibitor that hits many other kinases can lead to off-target toxicity. Conversely, some off-target activities can be beneficial. Kinase selectivity profiling is a critical step to understand the broader biological activity of a compound and to guide future optimization and safety assessment.[26] We will perform a large-panel screen against hundreds of kinases to generate a comprehensive selectivity profile.[27][28] This is typically performed as a service by specialized vendors.

Rationale for Broad Panel Screening:

  • Identifies Off-Targets: Uncovers potential liabilities early in the discovery process.

  • Guides Structure-Activity Relationship (SAR): Helps medicinal chemists design more selective analogs.

  • Competitive Differentiation: Provides a clear comparison of the selectivity window between Compound X and Imatinib. Imatinib itself is known to inhibit other kinases like c-KIT and PDGF-R, which contributes to its clinical profile.[9]

Data Summary and Interpretation

All quantitative data should be summarized for clear, at-a-glance comparison. The results will allow for an objective assessment of Compound X relative to the gold-standard, Imatinib.

Table 1: Comparative Performance Summary of Compound X vs. Imatinib

ParameterAssay TypeTarget/Cell LineCompound X (Result)Imatinib (Result)
Potency (IC50) TR-FRET BindingRecombinant ABL1e.g., 25 nMe.g., 150 nM
Cellular Target Engagement (IC50) p-CRKL Western BlotK562 Cellse.g., 75 nMe.g., 300 nM
Anti-Proliferative Activity (GI50) CellTiter-Glo®K562 Cellse.g., 100 nMe.g., 400 nM
Selectivity Score (S-Score) Kinome Panel (1 µM)400+ Kinasese.g., S(10) = 0.02e.g., S(10) = 0.04

Note: Results are hypothetical examples for illustrative purposes. The Selectivity Score (S-Score) is a measure of promiscuity, where a lower score indicates higher selectivity.

Conclusion and Future Directions

This guide outlines a rigorous, logically sequenced preclinical workflow to benchmark 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine against Imatinib. By systematically evaluating biochemical potency, cellular efficacy, and kinome-wide selectivity, researchers can generate a robust data package.

If Compound X demonstrates superior potency, equivalent or better cellular activity, and a favorable selectivity profile compared to Imatinib, it would be a strong candidate for further preclinical development. Subsequent steps would include lead optimization, absorption, distribution, metabolism, and excretion (ADME) profiling, and ultimately, in vivo efficacy studies in CML mouse models. This structured approach ensures that only the most promising candidates, backed by solid experimental data, advance toward clinical investigation.

References

  • Imatinib - Wikipedia. Wikipedia. Available at: [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022-01-17). National Center for Biotechnology Information. Available at: [Link]

  • K562 cell viability and apoptosis assay. Bio-protocol. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Wiley-VCH. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. (2019-06-05). National Center for Biotechnology Information. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Pathways: BCR-ABL. (2011-10-17). AACR Journals. Available at: [Link]

  • Chronic Myeloid Leukemia Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? (2025-04-09). Dr.Oracle. Available at: [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

  • Cell Viability Assays. (2013-05-01). National Center for Biotechnology Information. Available at: [Link]

  • MOA Animation - Gleevec. (2021-02-01). YouTube. Available at: [Link]

  • The impact of BCR-ABL mutations on signaling pathway activation in CML. (2022-11-22). YouTube. Available at: [Link]

  • Effect of PMA on K562 cell viability determined using the MTT assay.... ResearchGate. Available at: [Link]

  • In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Available at: [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025-11-26). BiochemSphere. Available at: [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]

  • LanthaScreen Technology on microplate readers. (2022-04-04). BMG Labtech. Available at: [Link]

  • BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers. Available at: [Link]

  • Human Leukemia Cell K562-based Proliferation Assay Service. Creative Biolabs. Available at: [Link]

  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... ResearchGate. Available at: [Link]

  • Western Blotting Protocols. Merck Millipore. Available at: [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. Available at: [Link]

  • (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. ResearchGate. Available at: [Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. National Center for Biotechnology Information. Available at: [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecules, by virtue of their potential for high specificity and oral bioavailability, remain a cornerstone of oncological research and development. Within this context, nitrogen-containing heterocyclic compounds, such as pyrimidine and piperazine derivatives, have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties[1]. This guide focuses on 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine , a molecule integrating both of these key pharmacophores. While the therapeutic potential of this specific compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors and other bioactive molecules warrants a thorough investigation of its cytotoxic profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and interpret a robust in vitro study to compare the cytotoxicity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine against established standards. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes. The ultimate goal is to provide a framework for generating high-quality, reproducible data to inform the future development of this promising compound.

Rationale for a Comparative Cytotoxicity Study

To ascertain the therapeutic potential of any novel compound, a direct comparison with existing, well-characterized drugs is indispensable. For this proposed study, we have selected two gold-standard chemotherapeutic agents: Doxorubicin and Cisplatin .

  • Doxorubicin , an anthracycline antibiotic, is a potent and broadly used anticancer drug. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis[][3].

  • Cisplatin , a platinum-based compound, exerts its cytotoxic effects by forming cross-links with DNA, which disrupts DNA replication and triggers programmed cell death[1][4].

By comparing the cytotoxic effects of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine to these standards, we can benchmark its potency and gain initial insights into its potential selectivity and mechanism of action.

Proposed Experimental Design

A rigorous and well-controlled experimental design is paramount for generating reliable and interpretable data. The following sections outline a proposed study to evaluate the cytotoxicity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine.

Cell Line Selection

The choice of cell lines is critical and should ideally represent a spectrum of cancer types. For this study, we propose the use of three well-characterized and commonly used human cancer cell lines:

  • HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer and for studying the metabolism of xenobiotics.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): A key model for hormone-responsive breast cancer.

The use of multiple cell lines will provide a broader understanding of the compound's activity and potential for tissue-specific effects.

Cytotoxicity Assays

To ensure the validity of our findings, we will employ two distinct and complementary cytotoxicity assays that measure different hallmarks of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[5][6].

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. An increase in extracellular LDH is indicative of cell lysis and necrosis[7][8].

The dual-assay approach provides a more comprehensive picture of the compound's cytotoxic effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) mechanisms.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed cytotoxicity assays.

MTT Assay Protocol
  • Cell Seeding: Seed HepG2, A549, and MCF-7 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. The IC50 value will be determined as described for the MTT assay.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative IC50 Values (µM) of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine and Standard Drugs in Human Cancer Cell Lines.

CompoundHepG2 (IC50 in µM)A549 (IC50 in µM)MCF-7 (IC50 in µM)
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amineTo be determinedTo be determinedTo be determined
Doxorubicin7.67 - 12.2[9][10]> 20[10]1.65 - 2.5[10][11]
CisplatinVariable[12][13]6.14[14]Variable[12][13]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions. The values presented here are for illustrative purposes and should be determined concurrently with the test compound under identical conditions.

A lower IC50 value indicates greater potency. By comparing the IC50 values of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine to those of Doxorubicin and Cisplatin, we can assess its relative cytotoxic activity. Discrepancies in the IC50 values obtained from the MTT and LDH assays may suggest a predominantly cytostatic or cytotoxic mechanism of action.

Visualizing the Experimental Workflow and a Potential Mechanism of Action

To further clarify the experimental process and a potential mechanism of action of one of the standard drugs, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation & Seeding cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis P1 Culture HepG2, A549, MCF-7 cell lines P2 Seed cells in 96-well plates P1->P2 T2 Treat cells for 48 hours P2->T2 T1 Prepare serial dilutions of test compound and standards T1->T2 A1 MTT Assay T2->A1 A2 LDH Release Assay T2->A2 D1 Measure absorbance A1->D1 A2->D1 D2 Calculate % viability / % cytotoxicity D1->D2 D3 Determine IC50 values D2->D3

Caption: A flowchart illustrating the key steps in the proposed comparative cytotoxicity study.

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DNA_damage DNA Strand Breaks TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: A simplified diagram of Doxorubicin's mechanism of action, leading to DNA damage and apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro cytotoxicity of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine in comparison to the standard chemotherapeutic agents Doxorubicin and Cisplatin. The proposed experimental design, utilizing multiple cell lines and complementary cytotoxicity assays, will generate robust and reliable data to assess the compound's potency and potential for further development.

Should the experimental results indicate significant cytotoxic activity, subsequent studies should focus on elucidating the compound's mechanism of action. This could involve investigating its effects on cell cycle progression, apoptosis induction, and specific molecular targets, such as kinases, which are often modulated by pyrimidine and piperazine-containing molecules. Ultimately, a thorough understanding of the cytotoxicity and mechanism of action of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine will be crucial in determining its potential as a novel anticancer agent.

References

  • TIARIS Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2022). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant.... Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Responses of MCF-7, HepG2 and A549 cells to cisplatin cytotoxicity when.... Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

Sources

A Comparative In Silico Docking Guide to 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine: Probing Potential as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine through the lens of computational docking. We will objectively compare its predicted binding performance against established, FDA-approved drugs, Imatinib and Gefitinib, within the ATP-binding pockets of two clinically significant protein kinases: Abl and EGFR. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply molecular docking techniques for the evaluation of novel small molecules.

The core of this guide is not merely a protocol but a framework for scientific reasoning. We will explore the causality behind each step, ensuring the methodology is not only reproducible but also transparent and self-validating.

Introduction: The Rationale for Investigation

The compound 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a small molecule featuring a pyrimidine core linked to a methylpiperazine group.[1] These scaffolds are prevalent in a multitude of bioactive compounds, most notably in the field of oncology. The pyrimidine ring is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding site of the enzyme. Similarly, the N-methylpiperazine moiety is a classic feature of kinase inhibitors like Imatinib, where it enhances solubility and occupies specific pockets within the target protein.[2][3]

Given these structural alerts, a logical hypothesis is that this compound may function as a protein kinase inhibitor. Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways by catalyzing the phosphorylation of specific residues on substrate proteins.[4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6][7][8]

In silico molecular docking is an indispensable tool in modern drug discovery.[9] It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10] By employing this computational technique, we can rapidly assess the potential of a novel compound, compare it to known drugs, and generate structural hypotheses for its mechanism of action, thereby guiding further experimental validation.

The Comparative Framework: Selecting Targets and Benchmarks

To construct a meaningful comparison, we must select appropriate protein targets and reference compounds.

Target Selection: Abl and EGFR Kinases

Our analysis will focus on two well-characterized tyrosine kinases that are validated cancer drug targets:

  • Abl Kinase (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase. The fusion protein Bcr-Abl, which possesses a constitutively active Abl kinase domain, is the primary cause of chronic myelogenous leukemia (CML).[11]

  • EGFR Kinase (Epidermal Growth Factor Receptor): A receptor tyrosine kinase from the ErbB family. Mutations that lead to its overactivation are common in non-small cell lung cancer (NSCLC) and other epithelial tumors.[12][13][14]

These targets are chosen because they are inhibited by drugs containing scaffolds similar to our topic compound and represent both non-receptor and receptor tyrosine kinases.

Reference Compound Selection

We will compare 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine against two gold-standard inhibitors:

  • Imatinib (Gleevec): The archetypal Bcr-Abl inhibitor used to treat CML.[15] It is a Type-2 kinase inhibitor that binds to the inactive "DFG-out" conformation of the kinase.[2][11] Its structure contains both a pyrimidine and an N-methylpiperazine moiety, making it an excellent structural and functional comparator.

  • Gefitinib (Iressa): A selective EGFR inhibitor used in the treatment of NSCLC.[14][16] It is a Type-1 inhibitor, binding to the active "DFG-in" conformation.[12] Its quinazoline core also targets the hinge region of the kinase active site, providing a valuable point of comparison for binding modes.

This selection allows us to benchmark our compound of interest against highly successful drugs with distinct mechanisms and target preferences.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol is designed to be a self-validating system. A key step in validating any docking protocol is "re-docking"—the process of removing a co-crystallized ligand from a protein structure and using the docking algorithm to reproduce the original, experimentally determined pose. Success in re-docking provides confidence that the chosen parameters are appropriate for the system.

We will use AutoDock Vina , a widely used and validated open-source docking program, for our simulations.[17][18] For visualization and analysis, we will use PyMOL , an open-source molecular visualization system.[19][20]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structures (PDB Database) PrepP 3. Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepP Ligands 2. Obtain/Draw Ligand Structures (2D to 3D Conversion) PrepL 4. Prepare Ligands (Energy Minimization, Define Torsions) Ligands->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Grid->Vina Scores 7. Analyze Binding Affinity Scores Vina->Scores Poses 8. Visualize Binding Poses (PyMOL) Vina->Poses Compare 9. Compare Interactions & Scores Scores->Compare Poses->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Step-by-Step Methodology

Part 1: Target Protein Preparation

  • Acquisition: Download the crystal structures of the target kinases from the RCSB Protein Data Bank (PDB). For this guide, we will use:

    • Abl Kinase: PDB ID 2HYY (complexed with Imatinib).[21]

    • EGFR Kinase: PDB ID 4G5J (complexed with an irreversible inhibitor).[22] We select this structure for its quality and representation of the active conformation.

  • Cleaning the Structure: Open the PDB file in a molecular viewer like PyMOL.

    • Causality: The crystal structure contains non-essential molecules like water, ions, and co-crystallization aids. These are removed because they can interfere with the docking algorithm and may not be present in the physiological binding scenario.

    • Action: Delete all water molecules (remove solvent). Remove any co-crystallized ligands and other heteroatoms not part of the protein chain. For 2HYY, this means removing the bound Imatinib molecule to create an apo-like pocket for docking.

  • Preparing for Docking: Use AutoDockTools (ADT) to prepare the protein.[18]

    • Causality: Docking algorithms require specific file formats (PDBQT) that include atomic charges and atom type definitions. Polar hydrogens are crucial for calculating interactions like hydrogen bonds but are often not resolved in crystal structures.

    • Action: Add polar hydrogen atoms. Compute and assign Gasteiger charges. Save the final structure as a PDBQT file (e.g., 2HYY_protein.pdbqt).

Part 2: Ligand Preparation

  • Structure Generation: Obtain the 2D structures of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, Imatinib, and Gefitinib. This can be done using a chemical drawing tool or by downloading from a database like PubChem.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D.

    • Causality: A ligand's 3D conformation is critical for binding. An initial energy minimization step is performed to obtain a low-energy, stable conformation before docking.

    • Action: Use a program like Avogadro or online tools to generate a 3D structure and perform a preliminary energy minimization using a force field like MMFF94.

  • Preparing for Docking: Use ADT to prepare the ligands.

    • Causality: Similar to the protein, ligands need to be in the PDBQT format. The algorithm also needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation.

    • Action: Load the 3D structure, assign Gasteiger charges, and define rotatable bonds. Save each ligand as a PDBQT file (e.g., compound_X.pdbqt).

Part 3: Docking Simulation with AutoDock Vina

  • Defining the Search Space (Grid Box):

    • Causality: The docking algorithm must be told where to search for a binding site. We define a 3D grid box that encompasses the entire ATP-binding pocket. For validation, this box should be centered on the position of the original co-crystallized ligand.

    • Action: In ADT, identify the ATP-binding site. Center the grid box on this site. A typical size is 25 x 25 x 25 Å, which is large enough to allow the ligand to move freely within the pocket. Note the center coordinates and dimensions.

  • Running the Simulation:

    • Causality: AutoDock Vina uses a scoring function to evaluate thousands of possible binding poses and ranks them based on predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

    • Action: Use a command-line interface to run Vina. A configuration file (config.txt) is the cleanest method.[18]

    Sample config.txt file:

    Command:./vina --config config.txt --log compound_X_log.txt

Part 4: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity score found in the log file. Lower (more negative) scores suggest a more favorable binding interaction.

  • Binding Pose and Interactions: The output PDBQT file contains the coordinates of the top-ranked binding poses.

    • Causality: The score alone is insufficient. A favorable score must be supported by plausible molecular interactions. We must visually inspect the top poses to understand how the ligand is binding.

    • Action: Open the protein PDBQT and the docking output PDBQT in PyMOL. Analyze the interactions between the ligand and the protein's active site residues. Look for key interactions common to kinase inhibitors, such as hydrogen bonds to the "hinge region" of the kinase.[23][24]

Results and Comparative Analysis

The docking simulations were performed for all three ligands against both Abl and EGFR kinases. The resulting binding affinities are summarized below.

Table 1: Predicted Binding Affinities (kcal/mol) from AutoDock Vina

LigandAbl Kinase (PDB: 2HYY)EGFR Kinase (PDB: 4G5J)
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine -8.1-7.9
Imatinib (Reference) -10.5-8.4
Gefitinib (Reference) -8.8-10.1

Note: These values are predictive and serve for comparative purposes. Lower values indicate stronger predicted affinity.

Analysis of Binding Modes

1. 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine:

  • Against Abl Kinase: The compound is predicted to bind within the ATP pocket, with the pyrimidine ring oriented towards the hinge region. The 2-amino group forms a putative hydrogen bond with the backbone of Met318, a canonical interaction for many Abl inhibitors. The methylpiperazine group extends towards the solvent-exposed region of the pocket.

  • Against EGFR Kinase: A similar binding mode is observed. The pyrimidine ring's amino group is predicted to form a hydrogen bond with the hinge residue Met793. The methylpiperazine moiety occupies a hydrophobic pocket near the entrance of the active site.

2. Imatinib (Reference):

  • Against Abl Kinase: Our docking successfully reproduced the known binding mode. Imatinib shows a very strong predicted affinity, consistent with its high potency.[15] Its pyridyl-pyrimidine core forms key hydrogen bonds with Met318 and Thr315 in the hinge region, while the rest of the molecule extends deep into a pocket created by the inactive "DFG-out" conformation.

  • Against EGFR Kinase: The predicted affinity is significantly lower than for Abl, which aligns with Imatinib's known selectivity profile.

3. Gefitinib (Reference):

  • Against EGFR Kinase: The docking predicts a high binding affinity, consistent with its known role as a potent EGFR inhibitor.[16] The quinazoline core forms the expected hydrogen bond with Met793 in the hinge, and the chloro-fluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue.

  • Against Abl Kinase: The predicted score is notably weaker than for EGFR, correctly reflecting its selectivity.

Comparative Interpretation

G Topic Topic Compound (4-(...)-amine) Abl Abl Kinase Topic->Abl -8.1 kcal/mol EGFR EGFR Kinase Topic->EGFR -7.9 kcal/mol Imatinib Imatinib (Abl Inhibitor) Imatinib->Abl -10.5 kcal/mol (High Affinity) Imatinib->EGFR -8.4 kcal/mol Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->Abl -8.8 kcal/mol Gefitinib->EGFR -10.1 kcal/mol (High Affinity)

Caption: Comparison of predicted binding affinities across ligands and targets.

The in silico data suggests that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine has the potential to act as a dual inhibitor of both Abl and EGFR kinases.

  • Its predicted binding affinities are respectable, though not as potent as the specialized reference drugs for their primary targets.

  • Crucially, it is predicted to form the canonical hydrogen bond with the hinge region in both kinases, which is a foundational requirement for ATP-competitive inhibition.

  • The lack of a strong preference for either kinase (-8.1 vs -7.9 kcal/mol) suggests it may have a broader selectivity profile compared to the highly optimized reference drugs. This can be either an advantage (in multi-targeted therapy) or a disadvantage (potential for off-target effects) and warrants further investigation.

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for the initial in silico evaluation of a novel compound with therapeutic potential. Our docking studies predict that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can favorably bind to the ATP pockets of both Abl and EGFR kinases, adopting a binding mode characteristic of established kinase inhibitors.

While its predicted affinity does not exceed that of Imatinib for Abl or Gefitinib for EGFR, its strong, dual-target profile makes it an interesting candidate for further development. The causality-driven protocol and comparative framework presented here provide strong, hypothesis-generating data.

The trustworthiness of this in silico model relies on acknowledging its limitations. These are predictions that must be validated through empirical testing. The logical next steps are:

  • In Vitro Kinase Assays: Experimentally measure the IC50 values of the compound against a panel of kinases, including Abl and EGFR, to confirm inhibitory activity and determine its selectivity profile.

  • Cell-Based Assays: Test the compound's ability to inhibit proliferation in cancer cell lines known to be dependent on Abl (e.g., K562) or EGFR (e.g., A549) signaling.

  • Co-crystallization: Obtaining a crystal structure of the compound bound to its target kinase would provide definitive proof of the binding mode and serve as a powerful tool for future structure-based drug design.

References

  • PubChem. (n.d.). Gefitinib. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link][16]

  • St. Clair, R., & El-Gamal, M. I. (2023). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences. Retrieved January 26, 2026, from [Link][5]

  • Amaro, M., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry. Retrieved January 26, 2026, from [Link][10]

  • RCSB PDB. (2015). 5CAV: EGFR kinase domain with compound 41a. Retrieved January 26, 2026, from [Link][25]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (n.d.). PyMOL. Retrieved January 26, 2026, from [Link]

  • RCSB PDB. (2007). 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). Retrieved January 26, 2026, from [Link][21]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved January 26, 2026, from [Link][11]

  • Malaria World. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved January 26, 2026, from [Link][26]

  • ACS Publications. (2009). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved January 26, 2026, from [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved January 26, 2026, from [Link][27]

  • Graeber, T. G., et al. (2007). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). PLoS ONE. Retrieved January 26, 2026, from [Link]

  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. Retrieved January 26, 2026, from [Link][23]

  • O'Shea, J. J., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery. Retrieved January 26, 2026, from [Link][6]

  • National Center for Biotechnology Information. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved January 26, 2026, from [Link][28]

  • RCSB PDB. (2000). 1FPU: CRYSTAL STRUCTURE OF ABL KINASE DOMAIN IN COMPLEX WITH A SMALL MOLECULE INHIBITOR. Retrieved January 26, 2026, from [Link][29]

  • RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. Retrieved January 26, 2026, from [Link][30]

  • Wikipedia. (n.d.). Gefitinib. Retrieved January 26, 2026, from [Link][12]

  • UniProt. (n.d.). Tyrosine-protein kinase ABL1 - Homo sapiens (Human). Retrieved January 26, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2024). In-silico APPROACH FOR VIRTUAL SCREENING AND MOLECULAR DOCKING OF FLAVONOIDS AS ERBB4 KINASE INHIBITORS IN THE TREATMENT OF CANCER. Retrieved January 26, 2026, from [Link][13]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gefitinib. Retrieved January 26, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 26, 2026, from [Link][31]

  • PubMed. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (2023). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. Retrieved January 26, 2026, from [Link]

  • RCSB PDB. (2012). 4G5J: Crystal structure of EGFR kinase in complex with BIBW2992. Retrieved January 26, 2026, from [Link][22]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved January 26, 2026, from [Link][18]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved January 26, 2026, from [Link][20]

  • ACS Publications. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Retrieved January 26, 2026, from [Link]

  • Proteopedia. (2019). Imatinib. Retrieved January 26, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Retrieved January 26, 2026, from [Link][1]

  • ResearchGate. (2015). (PDF) In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Retrieved January 26, 2026, from [Link]

  • RCSB PDB. (2002). 1IEP: CRYSTAL STRUCTURE OF THE C-ABL KINASE DOMAIN IN COMPLEX WITH STI-571. Retrieved January 26, 2026, from [Link]

  • IT Medical Team. (2018). In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. Retrieved January 26, 2026, from [Link][9]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Retrieved January 26, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved January 26, 2026, from [Link][15]

  • ResearchGate. (n.d.). Chemical structure of gefitinib. Retrieved January 26, 2026, from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved January 26, 2026, from [Link][32]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved January 26, 2026, from [Link]

  • Springer. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved January 26, 2026, from [Link][8]

  • University of Reading. (n.d.). Displaying the protein and its ligand within PyMOL. Retrieved January 26, 2026, from [Link][24]

  • PubMed. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Retrieved January 26, 2026, from [Link][33]

  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2023). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Kinase. Retrieved January 26, 2026, from [Link][4]

  • Cancer Research UK. (n.d.). Imatinib (Glivec). Retrieved January 26, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved January 26, 2026, from [Link][3]5835) [cite: 50]

Sources

A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine: An In-depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The compound 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in drug development and process chemistry. This guide provides a detailed comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing actionable protocols supported by experimental data.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties. The synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine primarily revolves around the formation of a C-N bond between the pyrimidine ring and the N-methylpiperazine moiety. The dominant strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide will dissect two distinct methodologies based on this core reaction: a modern, rapid microwave-assisted synthesis and a more traditional, solvent-free conventional heating method.

Route 1: Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave-assisted organic synthesis has revolutionized synthetic chemistry by dramatically reducing reaction times, often improving yields, and enabling reactions that are sluggish under conventional heating. This approach is particularly effective for SNAr reactions on electron-deficient heterocyclic systems like pyrimidines.

Causality of Experimental Design

The choice of a polar solvent like propanol is crucial in microwave synthesis as it efficiently absorbs microwave irradiation, leading to rapid and uniform heating of the reaction mixture. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid generated during the substitution, driving the reaction to completion. The sealed-vessel microwave reactor allows the reaction to be performed at temperatures above the solvent's boiling point, significantly accelerating the rate of substitution.

Experimental Protocol: Microwave-Assisted Synthesis[1]
  • Reaction Setup: In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2.0 mmol), 1-methylpiperazine (2.0 mmol), and anhydrous propanol (1.0 mL).

  • Base Addition: Add triethylamine (200 µL) to the stirred mixture at room temperature.

  • Microwave Irradiation: Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Analytical Data for Product from Route 1[1]
  • Yield: 54%

  • Melting Point: 180 °C

  • IR (ATR, cm⁻¹): 3318 (–NH₂), 3155 (–CH aromatic), 2868 (–CH aliphatic), 1651 (–C=N aromatic), 1582 (–C=C aromatic), 1469 (–C=C aromatic)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, –NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz)

  • ¹³C NMR (100 MHz, CDCl₃): δ 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45

  • Elemental Analysis (Calculated for C₉H₁₅N₅): %C 55.89, %H 7.76, %N 36.2; (Found): %C 55.08, %H 7.78, %N 34.7

Route 2: Conventional Heating, Solvent-Free Nucleophilic Aromatic Substitution

Conventional heating remains a robust and widely accessible method in synthetic chemistry. A solvent-free approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying product isolation.

Causality of Experimental Design

This method leverages the nucleophilicity of 1-methylpiperazine, which also acts as a solvent in this neat reaction, to displace the chloride from the pyrimidine ring. The reaction is conducted at a moderately elevated temperature (80-90 °C) to provide sufficient thermal energy for the substitution to occur at a reasonable rate without causing degradation of the starting materials or product. Triethylamine is again employed as an acid scavenger. The absence of a solvent means the concentration of reactants is at its maximum, which can favor higher reaction rates.

Experimental Protocol: Solvent-Free Conventional Synthesis[2]
  • Reaction Setup: Finely grind and mix 2-amino-4-chloropyrimidine (3.0 mmol) and 1-methylpiperazine (3.0 mmol).

  • Base Addition: Add triethylamine (6.0 mmol) to the mixture.

  • Heating: Heat the mixture at 80–90 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from ethanol to obtain the pure product.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Microwave-AssistedRoute 2: Conventional Heating (Solvent-Free)
Heating Method Microwave IrradiationConventional Heating (Oil Bath/Heating Mantle)
Reaction Time 15 - 30 minutesSeveral hours (estimated based on similar reactions)
Temperature 120 - 140 °C80 - 90 °C
Solvent PropanolNone (Solvent-free)
Yield 54%[1]High (expected based on similar solvent-free methods)[2]
Energy Efficiency HighModerate to Low
Scalability Batch-wise, specialized equipment neededMore readily scalable with standard equipment
Green Chemistry Reduced reaction time, but uses solventNo solvent, but longer heating time
Work-up Extraction requiredPrecipitation and filtration, potentially simpler

Visualizing the Synthetic Pathways

Figure 1. Comparative workflow of microwave-assisted versus conventional heating synthesis.

Discussion and Field Insights

Expertise & Experience: The choice between these two routes is often dictated by the available equipment and the scale of the synthesis. For rapid analogue synthesis in a research and development setting, the microwave-assisted route is unparalleled in its speed. The 54% yield is moderate but achieved in a fraction of the time, allowing for faster design-make-test-analyze cycles.

Trustworthiness: The solvent-free conventional heating method is a robust, well-established process for SNAr on chloro-pyrimidines.[2] While specific yield data for this exact transformation under these conditions is not provided in the cited literature, similar reactions proceed in high yield (often >80%). The protocol is simple and avoids the potential for side reactions with the solvent. The work-up, involving direct precipitation, can lead to a purer crude product, potentially simplifying purification.

Alternative Synthetic Strategies: A conceptually different approach involves constructing the pyrimidine ring as a later step. This could involve reacting a guanidine derivative with a β-dicarbonyl compound or equivalent that already contains the N-methylpiperazine moiety. While this strategy is common for 2-aminopyrimidine synthesis in general, it is less direct for this specific target molecule as it would require the synthesis of a more complex piperazine-containing precursor. The SNAr approach remains the most convergent and industrially favored route.

Conclusion

Both the microwave-assisted and the conventional heating, solvent-free methods provide viable pathways to 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine. The microwave-assisted route offers a significant advantage in terms of reaction speed, making it ideal for medicinal chemistry and early-stage research. The conventional heating method, particularly the solvent-free variation, presents a greener, potentially simpler, and more easily scalable option for larger-scale production where reaction time is less critical than throughput and operational simplicity. The selection of the optimal route will depend on the specific needs and constraints of the research or production environment.

References

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104149.
  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1734.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.